Dalbergioidin
Description
Dalbergioidin has been reported in Vigna umbellata, Desmodium uncinatum, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-7-1-2-9(11(18)3-7)10-6-21-13-5-8(17)4-12(19)14(13)15(10)20/h1-5,10,16-19H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHXBLZBOWXNQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=C(C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952714 | |
| Record name | 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30368-42-4 | |
| Record name | 3-(2,4-Dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30368-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoflavanone, 2',4',5,7-tetrahydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030368424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dalbergioidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Dalbergioidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalbergioidin is a naturally occurring isoflavanone, a class of flavonoids known for their diverse biological activities.[1] It is classified as a phytoalexin, an antimicrobial compound synthesized by plants in response to stress, particularly within the Fabaceae (legume) family.[2] Found in various plants such as Uraria crinita, Lespedeza cyrtobotrya, and Dalbergia species, this compound has garnered interest in the scientific community for its potential therapeutic applications.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, details relevant experimental methodologies, and visualizes its interaction with a key biological signaling pathway, serving as a critical resource for researchers in pharmacology and drug discovery.
Physicochemical Data
The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to receptor binding and metabolism. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₂O₆ | [2][5][6][7] |
| Molecular Weight | 288.25 g/mol | [2][5][6] |
| Physical Description | Powder | [5] |
| Melting Point | Not Available | [2] |
| Water Solubility | Practically insoluble; 0.38 g/L (Predicted by ALOGPS) | [1][2][7] |
| Organic SolventSolubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| logP (Octanol-WaterPartition Coefficient) | 2.06 (Predicted by ALOGPS)2.42 (Predicted by ChemAxon) | [1][7] |
| pKa (Strongest Acidic) | 7.88 (Predicted by ChemAxon) | [1][7] |
| Polar Surface Area | 107.22 Ų | [1] |
| Hydrogen BondDonor Count | 4 | [1] |
| Hydrogen BondAcceptor Count | 6 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Refractivity | 73.66 m³·mol⁻¹ | [1] |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | [7] |
| CAS Number | 30368-42-4 | [2][5] |
Biological Activity and Signaling Pathway Modulation
This compound has been demonstrated to possess significant biological activity, notably as a tyrosinase inhibitor and a modulator of the Transforming Growth Factor-β (TGF-β) signaling pathway.
Inhibition of Tyrosinase
This compound exhibits inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis.[4] Studies have shown it acts as a noncompetitive inhibitor with an IC₅₀ value of 20 mM.[4] This property makes it a compound of interest for applications in dermatology and cosmetology for treating hyperpigmentation disorders.
Modulation of the TGF-β Signaling Pathway
In the context of renal fibrosis, this compound has been shown to exert a protective effect by suppressing the TGF-β signaling pathway.[1][2] TGF-β is a critical mediator in the development of fibrosis. This compound intervenes in this pathway by significantly decreasing the phosphorylation of Smad3, a key downstream effector, and upregulating Smad7, an antagonist of TGF-β signaling.[1] This mechanism effectively mitigates the fibrogenic cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for assessing the properties and activities of this compound.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard approach for determining the solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of this compound powder to a known volume of purified water (e.g., 10 mg in 5 mL) in a sealed, clear glass vial. The excess solid is necessary to ensure saturation.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After agitation, allow the vial to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the suspension at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw a precise aliquot from the clear supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (e.g., methanol, DMSO) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility of this compound at the specified temperature.
Protocol 2: Mushroom Tyrosinase Inhibition Assay
This colorimetric assay is commonly used to screen for tyrosinase inhibitors.[3]
-
Reagent Preparation:
-
Prepare a phosphate buffer solution (PBS), typically 100 mM at pH 6.8.
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in PBS.
-
Prepare a stock solution of the substrate, L-DOPA (e.g., 2 mg/mL), in PBS.
-
Prepare stock solutions of this compound at various concentrations in a suitable solvent (e.g., DMSO) and a positive control inhibitor like kojic acid.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 80 µL of PBS.
-
Add 20 µL of the this compound solution (or solvent for the control) at different final concentrations.
-
Add 40 µL of the tyrosinase enzyme solution (e.g., final concentration of 250 U/mL).
-
Pre-incubate the plate at room temperature (25°C) for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 80 µL of the L-DOPA substrate solution to each well.
-
Immediately measure the absorbance at a wavelength corresponding to dopachrome formation (typically ~475-490 nm) using a microplate reader.
-
Take kinetic readings every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve for each concentration.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
To determine the mechanism of inhibition (e.g., competitive, noncompetitive), the assay is repeated with varying concentrations of both the substrate (L-DOPA) and the inhibitor, followed by analysis using Lineweaver-Burk or Dixon plots.[3]
-
Conclusion
This compound is a flavonoid with a well-defined chemical structure and a growing body of evidence supporting its biological significance. Its physicochemical profile, characterized by low water solubility and moderate lipophilicity, presents both challenges and opportunities for drug development, suggesting that formulation strategies may be key to enhancing its bioavailability. Its demonstrated activities as a tyrosinase inhibitor and a modulator of the TGF-β pathway highlight its potential as a lead compound for developing novel therapeutics. The data and protocols presented in this guide offer a foundational resource for scientists aiming to explore the full potential of this promising natural product.
References
- 1. rsc.org [rsc.org]
- 2. Showing Compound this compound (FDB010668) - FooDB [foodb.ca]
- 3. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]
- 4. Inhibitory effect of this compound isolated from the trunk of Lespedeza cyrtobotrya on melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
Dalbergioidin: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalbergioidin, a tetrahydroxyisoflavanone, is a naturally occurring phenolic compound that has garnered significant interest within the scientific community. As a member of the isoflavonoid class of secondary metabolites, it is primarily found in plants belonging to the Fabaceae (legume) family. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key biological signaling pathways. The quantitative data presented herein is summarized for comparative analysis, and experimental protocols are detailed to facilitate reproducibility.
Natural Sources of this compound
This compound has been identified in various species within the Fabaceae family, particularly in the heartwood, roots, and stems of these plants. The primary documented sources include species from the Dalbergia, Lespedeza, and Uraria genera. The concentration and presence of this compound can vary depending on the plant species, tissue type, and geographical location.
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Dalbergia odorifera | Fabaceae | Heartwood | [1][2] |
| Lespedeza cyrtobotrya | Fabaceae | Trunk, Roots | [3][4][5][6] |
| Uraria crinita | Fabaceae | Whole Plant | [7] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic techniques to separate it from other plant metabolites. While specific yields of this compound are not always reported, the total flavonoid content can provide an indication of the potential for its isolation. For instance, the heartwood of Dalbergia odorifera has been found to have a total flavonoid content of 34.88 mg/g[2].
Experimental Protocol: General Method for Isoflavonoid Isolation
This protocol is a generalized procedure based on common methods for the extraction and purification of isoflavonoids from leguminous plants and can be adapted for the specific isolation of this compound.
1. Plant Material Preparation:
-
Air-dry the collected plant material (e.g., heartwood, roots) at room temperature in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered plant material with methanol (MeOH) at a solid-to-solvent ratio of 1:10 (w/v) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.
3. Solvent Partitioning:
-
Suspend the crude methanol extract in a mixture of water and methanol (9:1, v/v).
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
-
Monitor the fractions for the presence of this compound using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualization under UV light. This compound is expected to be concentrated in the more polar fractions like ethyl acetate.
4. Chromatographic Purification:
-
Column Chromatography:
-
Subject the this compound-rich fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Collect fractions and monitor by TLC to pool fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification, utilize a preparative reversed-phase C18 HPLC column.
-
Use a mobile phase consisting of a gradient of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.
-
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Biological Signaling Pathways
This compound has been shown to interact with and modulate key signaling pathways involved in various physiological and pathological processes.
Inhibition of the TGF-β Signaling Pathway
This compound has been demonstrated to ameliorate renal fibrosis by suppressing the Transforming Growth Factor-beta (TGF-β) signaling pathway[7][8]. It exerts its effect by reducing the phosphorylation of Smad3, a key downstream mediator of TGF-β signaling, and by upregulating the expression of Smad7, an inhibitory Smad[8].
Inhibition of Tyrosinase and Melanin Biosynthesis
This compound has been identified as a noncompetitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis[3]. This inhibitory activity suggests its potential application in the management of hyperpigmentation disorders. The reported IC50 value for this compound against mushroom tyrosinase is 20 µM[3].
Biosynthesis of this compound
This compound, as an isoflavonoid, is synthesized in plants via the phenylpropanoid pathway. The key precursor for the isoflavonoid backbone is liquiritigenin. The general biosynthetic pathway leading to liquiritigenin is well-established in legumes.
References
- 1. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolites change reveal insights into the heartwood color formation mechanism of Dalbergia odorifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of this compound isolated from the trunk of Lespedeza cyrtobotrya on melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melanin synthesis inhibitors from Lespedeza cyrtobotrya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Melanin Synthesis Inhibitors from Lespedeza cyrtobotrya - figshare - Figshare [figshare.com]
- 6. Item - Melanin Synthesis Inhibitors from Lespedeza cyrtobotrya - figshare - Figshare [figshare.com]
- 7. This compound Ameliorates Doxorubicin-Induced Renal Fibrosis by Suppressing the TGF- β Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Ameliorates Doxorubicin-Induced Renal Fibrosis by Suppressing the TGF-β Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Dalbergioidin: A Technical Guide to its Mechanisms of Action in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dalbergioidin is an isoflavonoid, a class of polyphenolic compounds found in various plants, including those from the Dalbergia and Lespedeza genera. Emerging research has highlighted its significant therapeutic potential, stemming from a diverse range of biological activities. In cellular models, this compound and its related compounds have demonstrated potent anti-inflammatory, antioxidant, antifibrotic, and anticancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these effects, focusing on its interaction with key cellular signaling pathways. We present a synthesis of current data, detailed experimental protocols, and visual representations of its modes of action to support further research and drug development efforts.
Core Mechanisms of Action
This compound exerts its biological effects by modulating multiple, often interconnected, cellular signaling pathways. Its primary mechanisms involve the suppression of pro-inflammatory and fibrotic cascades, restoration of cellular redox balance, and inhibition of enzymes involved in metabolic processes.
Anti-inflammatory and Immunomodulatory Effects
A primary mechanism of action for this compound and related flavonoids is the potent suppression of inflammatory responses. This is largely achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][2]
-
Inhibition of NF-κB Pathway: In non-stimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the p65 subunit of NF-κB to translocate into the nucleus.[1][3] Once in the nucleus, p65 initiates the transcription of numerous pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6.[1][4] Studies on structurally similar dalbergiones show they effectively prevent the nuclear translocation of the p65 subunit in macrophages and gingival fibroblasts, thereby blocking the inflammatory cascade.[3][5] This inhibition of p65 translocation is a key anti-inflammatory mechanism.[3]
-
Modulation of Nrf2/HO-1 Pathway: The anti-inflammatory effects of related neoflavonoids have also been linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1).[6][7] Upregulation of HO-1 plays a critical role in cytoprotection and the resolution of inflammation.[6] The activation of the Nrf2/HO-1 axis can, in turn, suppress NF-κB activity, suggesting a synergistic interplay between these two pathways.[6]
Antifibrotic Activity via TGF-β/Smad Pathway Suppression
In a murine model of doxorubicin-induced renal fibrosis, this compound demonstrated significant nephroprotective effects by directly targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway.[8][9] The TGF-β/Smad pathway is a critical mediator in the pathogenesis of fibrosis.[8]
-
Inhibition of Smad3 Phosphorylation: Upon activation by TGF-β, the downstream effector Smad3 is phosphorylated.[8] Phosphorylated Smad3 (p-Smad3) translocates to the nucleus and drives the transcription of fibrogenic genes, such as Collagen I and Collagen III.[8] Treatment with this compound was shown to significantly decrease the levels of p-Smad3 in renal tissue, effectively halting the fibrotic cascade.[8][9]
-
Upregulation of Inhibitory Smad7: this compound treatment also reverses the doxorubicin-induced reduction of Smad7.[8] Smad7 acts as a natural antagonist of the TGF-β signaling pathway by preventing the activation of Smad3, thus providing an additional layer of antifibrotic control.[8] The combined effect of reducing p-Smad3 and increasing Smad7 leads to a marked decrease in the expression of fibrosis markers, including α-smooth muscle actin (α-SMA) and fibronectin.[8][9]
Antioxidant Properties and Redox Balance
This compound contributes to cellular protection by mitigating oxidative stress. The elevated production of reactive oxygen species (ROS) is a primary mechanism of cytotoxicity in various disease models.[8]
-
Restoration of Redox Homeostasis: In doxorubicin-induced nephrotoxicity, this compound treatment was found to significantly reduce levels of malondialdehyde (MDA), a key indicator of lipid peroxidation.[8] Concurrently, it restored the concentration of glutathione (GSH), a critical cellular antioxidant, thereby maintaining the cellular redox balance.[8] The antioxidant activity of isoflavonoids is often attributed to their chemical structure, which allows them to scavenge free radicals through mechanisms like hydrogen atom transfer (HAT) and single-electron transfer (SET).[10][11]
Enzyme Inhibition
This compound has been shown to directly inhibit the activity of specific enzymes, demonstrating a targeted mechanism of action.
-
Tyrosinase Inhibition: It exhibits inhibitory activity against mushroom tyrosinase, a key enzyme in melanin biosynthesis.[12] Kinetic analysis revealed that this compound acts as a noncompetitive inhibitor of tyrosinase.[12] This activity translates to a cellular effect, as it significantly decreases melanin content in immortalized mouse melanocytes (melan-a cells).[12]
Potential Anticancer and Apoptotic Effects
While direct studies on this compound are limited, research on the related neoflavonoid dalbergin provides insight into potential anticancer mechanisms. Flavonoids as a class are widely recognized for their ability to promote apoptosis (programmed cell death) in cancer cells.[13][14]
-
Induction of Apoptosis: Dalbergin demonstrated cytotoxic effects on the T47D breast cancer cell line, with evidence suggesting it induces apoptosis by altering the mRNA levels of key regulatory proteins.[13] It was shown to modulate the expression of the tumor suppressor p53, the anti-apoptotic protein Bcl-2, and the signal transducer and activator of transcription 3 (STAT3).[13] Flavonoids can trigger the intrinsic mitochondrial apoptotic pathway by altering the Bax/Bcl-2 ratio, leading to the activation of caspases.[14]
Signaling Pathway and Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the key mechanisms of action and experimental workflows.
Caption: this compound inhibits the TGF-β/Smad pathway, preventing fibrosis.
Caption: Inferred inhibition of the NF-κB signaling pathway by this compound.
Caption: Standard experimental workflow for Western Blot analysis.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound and a structurally related neoflavonoid, dalbergin.
| Parameter | Target | Method/Cell Line | Result | Source |
| IC₅₀ | Mushroom Tyrosinase | Enzyme Inhibition Assay | 20 µM | [12] |
| Melanin Content | Melanin Biosynthesis | melan-a cells | >50% decrease at 27 µM | [12] |
| Treatment Duration | IC₅₀ on T47D Cells | Source |
| 24 hours | 1 µM | [13] |
| 48 hours | 0.001 µM (1 nM) | [13] |
| 72 hours | 0.00001 µM (10 pM) | [13] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on methods described in the cited literature.
Western Blot Analysis for Protein Expression
This protocol is adapted from the methodology used to assess protein levels in renal tissue.[8]
-
Tissue Homogenization: Homogenize kidney tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the homogenates and collect the supernatant. Determine the protein concentration using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Smad3, anti-Smad7, anti-α-SMA) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Detection: After further washing steps, incubate the membrane with an enhanced chemiluminescent (ECL) substrate and visualize the protein bands by exposing to X-ray film or using a digital imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control like GAPDH or β-actin.
Reverse Transcription Polymerase Chain Reaction (RT-PCR)
This protocol is for quantifying mRNA expression levels.[8]
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable reagent (e.g., TRIzol) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using a thermal cycler with a reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Primer Sequences Used: [8]
-
Collagen III: F: 5′-AGGCAACAGTGGTTCTCCTG-3′, R: 5′-GACCTCGTGCTCCAGTTAGC-3′
-
α-SMA: F: 5′-TGTGCTGGACTCTGGAGATG-3′, R: 5′-ATGTCACGGACAATCTCACG-3′
-
Smad7: F: 5′-AGGTGTTCCCCGGTTTCTCCA-3′, R: 5′-TTCACAAAGCTGATCTGCACGGT-3′
-
TGF-β: F: 5′-GCAACATGTGGAACTCTACCAGAA-3′, R: 5′-GACGTCAAAAGACAGCCACTCA-3′
-
GAPDH (Control): F: 5′-AACTTTGGCATTGTGGAAGG-3′, R: 5′-ACACATTGGGGGTAGGAACA-3′
-
-
Thermal Cycling Protocol: [8] An initial hold at 50°C for 2 min and 95°C for 10 min, followed by 40 cycles of 95°C for 15 seconds and 60°C for 30 seconds.
-
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of a housekeeping gene like GAPDH.
Measurement of Malondialdehyde (MDA) Levels
This protocol measures lipid peroxidation, an indicator of oxidative stress.[8]
-
Sample Preparation: Prepare tissue homogenates as described for Western Blotting.
-
Assay: Use a commercial Thiobarbituric Acid Reactive Substances (TBARS) assay kit.
-
Procedure: Follow the manufacturer’s protocol, which typically involves mixing the sample with a thiobarbituric acid (TBA) solution and incubating at high temperature (e.g., 95°C).
-
Measurement: After incubation and cooling, measure the absorbance or fluorescence of the resulting pink-colored product (MDA-TBA adduct) at the specified wavelength (typically ~532 nm).
-
Quantification: Calculate the MDA concentration by comparing the sample readings to a standard curve generated with an MDA standard.
Conclusion and Future Directions
This compound is a promising natural isoflavonoid with a multi-targeted mechanism of action. Its ability to potently suppress the TGF-β/Smad pathway provides a strong rationale for its development as an antifibrotic agent. Furthermore, its inferred inhibitory action on the NF-κB pathway, coupled with its antioxidant properties, underscores its potential in treating a wide range of inflammatory conditions. The direct inhibition of enzymes like tyrosinase opens avenues for its use in dermatology and cosmetology.
While current research has illuminated these core pathways, further investigation is warranted. Elucidating the direct molecular targets of this compound through binding assays and proteomic studies will provide a more detailed understanding of its interactions. Investigating its effects on other crucial signaling pathways commonly modulated by flavonoids, such as the PI3K/Akt/mTOR and MAPK pathways, could reveal additional therapeutic applications, particularly in oncology.[15][16] The comprehensive data and protocols provided in this guide serve as a foundational resource for scientists and researchers dedicated to exploring the full therapeutic potential of this compound.
References
- 1. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dalbergiones lower the inflammatory response in oral cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The neoflavonoid latifolin isolated from MeOH extract of Dalbergia odorifera attenuates inflammatory responses by inhibiting NF-κB activation via Nrf2-mediated heme oxygenase-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Ameliorates Doxorubicin-Induced Renal Fibrosis by Suppressing the TGF-β Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Ameliorates Doxorubicin-Induced Renal Fibrosis by Suppressing the TGF- β Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure and Antioxidant Activity Relationships of Isoflavonoids from Dalbergia parviflora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibitory effect of this compound isolated from the trunk of Lespedeza cyrtobotrya on melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ircmj.com [ircmj.com]
- 14. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cucurbitacin D Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Properties of Dalbergioidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalbergioidin, an isoflavonoid found in various plants, including those from the Dalbergia and Lespedeza genera, has garnered interest for its potential therapeutic properties. As a member of the flavonoid family, it is structurally poised to act as a potent antioxidant. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This technical guide provides an in-depth overview of the antioxidant properties of this compound, focusing on its performance in various antioxidant assays and its potential mechanisms of action involving key cellular signaling pathways.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound and related isoflavonoids has been evaluated using several in vitro assays. These assays measure the ability of a compound to scavenge free radicals or reduce oxidizing agents. The following table summarizes the available quantitative data for isoflavonoids structurally related to this compound, providing a comparative perspective on its potential antioxidant efficacy. It is important to note that direct, comprehensive antioxidant data for purified this compound is limited in the currently available literature. The data presented below is from a study on a range of isoflavonoids, offering valuable insights into the structure-activity relationships within this class of compounds.
| Antioxidant Assay | Test Compound (related to this compound) | IC50 / SC50 / ORAC Value | Reference Compound | Reference Compound Value |
| Xanthine/Xanthine Oxidase (X/XO) | Calycosin | 0.25 µM (SC50) | Allopurinol | Not Reported |
| Xanthine/Xanthine Oxidase (X/XO) | (3R)-Vestitol | 6.4 µM (SC50) | Allopurinol | Not Reported |
| Oxygen Radical Absorbance Capacity (ORAC) | 3(R)-Dalparvin A | 120 µM TE/10 µM | Trolox | 20 µM TE/10 µM |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) | Isoflavones (general) | - | Ascorbic Acid | - |
Note: The provided data for the X/XO and ORAC assays are from a study on isoflavonoids from Dalbergia parviflora[1][2]. The SC50 value represents the concentration required for 50% scavenging of superoxide radicals. The ORAC value is expressed as µM Trolox equivalents per 10 µM of the isoflavonoid. While direct DPPH IC50 values for this compound were not found, isoflavones as a class have demonstrated notable DPPH radical scavenging activity[1][2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key antioxidant assays as they are generally applied to the study of flavonoids.
2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
This compound or test compound dissolved in a suitable solvent (e.g., methanol or DMSO)
-
Methanol (or other suitable solvent)
-
Ascorbic acid or Trolox as a positive control
-
-
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well microplate or cuvettes, add a specific volume of various concentrations of the test compound.
-
Add the DPPH solution to each well or cuvette.
-
Prepare a control containing the solvent and DPPH solution without the test compound.
-
Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the concentration of the test compound.
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.
-
Reagents:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Ethanol or phosphate-buffered saline (PBS)
-
This compound or test compound
-
Trolox as a standard
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of various concentrations of the test compound or Trolox standard to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated as in the DPPH assay.
-
The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
-
Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
FRAP reagent (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)
-
This compound or test compound
-
Ferrous sulfate (FeSO₄) or Trolox for the standard curve
-
-
Procedure:
-
Prepare the FRAP reagent fresh before use and warm it to 37°C.
-
Add a small volume of the test compound to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the colored product at 593 nm.
-
The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.[3][4][5]
-
Signaling Pathways and Mechanisms of Action
The antioxidant effects of flavonoids like this compound are not limited to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6][7] While direct evidence for this compound is still emerging, many flavonoids are known to activate this pathway.[8]
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in cellular responses to external stimuli, including oxidative stress. The major MAPK subfamilies include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Oxidative stress can lead to the activation of JNK and p38 pathways, which are often associated with pro-apoptotic and inflammatory responses. Some polyphenols have been shown to modulate MAPK signaling, thereby mitigating the detrimental effects of oxidative stress.[9][10] The specific effects of this compound on the phosphorylation status of ERK, JNK, and p38 in response to oxidative stress are an important area for future research.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro assessment of the antioxidant properties of a compound like this compound.
Conclusion and Future Directions
This compound, as an isoflavonoid, holds promise as a natural antioxidant. The available data on related compounds suggest that it likely possesses significant radical scavenging and reducing capabilities. Its therapeutic potential may be further enhanced by its ability to modulate key signaling pathways involved in the cellular antioxidant defense system, such as the Nrf2/ARE and MAPK pathways.
To fully elucidate the antioxidant profile of this compound, further research is warranted. Specifically, studies using purified this compound in a comprehensive panel of antioxidant assays are needed to establish its precise IC50 and TEAC values. Moreover, mechanistic studies are crucial to confirm its interaction with and modulation of the Nrf2 and MAPK signaling pathways in various cell and animal models of oxidative stress. Such data will be invaluable for the drug development community in assessing the potential of this compound as a lead compound for the prevention and treatment of oxidative stress-related diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative Structure-Antioxidant Activity Models of Isoflavonoids: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Dalbergioidin: A Key Isoflavonoid in Plant Defense Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Dalbergioidin, a prominent member of the isoflavonoid class of phytoalexins, plays a crucial role in the intricate defense systems of various plant species, particularly within the Leguminosae family. As a secondary metabolite, its synthesis is induced in response to a myriad of biotic and abiotic stresses, serving as a potent antimicrobial and antioxidant agent. This guide provides a comprehensive overview of this compound's function in plant defense, detailing its biosynthesis, mechanisms of action, and the signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this important natural compound.
Core Functions of this compound in Plant Defense
This compound's primary role in plant defense is multifaceted, encompassing direct antimicrobial activities and the modulation of the plant's innate immune response.
Antimicrobial Activity
This compound exhibits a broad spectrum of antimicrobial activity against various plant pathogens, including fungi and bacteria. While specific MIC values for this compound against a wide range of phytopathogens are not extensively documented in publicly available literature, studies on crude extracts of Dalbergia species, rich in isoflavonoids like this compound, demonstrate significant inhibitory effects. For instance, methanolic extracts of Dalbergia sisso have shown MIC values ranging from 75 to 300 µg/ml for Gram-positive bacteria and 75 to 600 µg/ml for Gram-negative bacteria[1]. The isolated flavonoid liquiritigenin, a precursor to this compound, has demonstrated MIC values of 50 and 100 µg/mL against Staphylococcus aureus and Aspergillus niger, respectively[2]. These findings suggest that this compound likely contributes significantly to the antimicrobial efficacy of these extracts.
Table 1: Antimicrobial Activity of Dalbergia Species Extracts and Related Isoflavonoids
| Extract/Compound | Organism | MIC (µg/mL) | Reference |
| Dalbergia sisso (whole plant methanolic extract) | Gram-positive bacteria | 75 - 300 | [1] |
| Dalbergia sisso (whole plant methanolic extract) | Gram-negative bacteria | 75 - 600 | [1] |
| Dalbergia spinosa (leaf extract) | Various bacteria | 250 - 500 | [1] |
| Liquiritigenin | Staphylococcus aureus subsp. aureus (ATCC 11632) | 50 | [2] |
| Liquiritigenin | Aspergillus niger (439) | 100 | [2] |
Antioxidant Properties
Table 2: Antioxidant Activity of Related Isoflavonoids
| Compound | Assay | SC50 (µM) | Reference |
| Calycosin | Xanthine/Xanthine Oxidase | 0.25 | [3] |
| Khrinone B | Xanthine/Xanthine Oxidase | 0.60 | [3] |
| Khrinone C | Xanthine/Xanthine Oxidase | 0.67 | [3] |
| (3RS)-3′-hydroxy-8-methoxy vestitol | Xanthine/Xanthine Oxidase | 2.8 | [3] |
| (3R)-vestitol | Xanthine/Xanthine Oxidase | 6.4 | [3] |
Biosynthesis of this compound
This compound is synthesized via the isoflavonoid branch of the phenylpropanoid pathway. The biosynthesis begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the flavanone liquiritigenin, a key precursor.
The specific steps leading from liquiritigenin to this compound involve hydroxylation reactions. While the precise enzymes have not been fully elucidated in all plant species, the general pathway is understood to proceed as follows:
Caption: General biosynthetic pathway of this compound.
The key enzymes involved in the initial stages of the isoflavonoid pathway include Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate:CoA ligase (4CL), Chalcone synthase (CHS), Chalcone reductase (CHR), and Chalcone isomerase (CHI)[2][6]. The conversion of liquiritigenin to this compound involves hydroxylation at the 2' and 5' positions of the B-ring, a step catalyzed by specific hydroxylases that are likely members of the cytochrome P450 family.
Signaling Pathways and Gene Regulation
The production of this compound is tightly regulated and integrated into the broader plant defense signaling network. Its synthesis is induced upon pathogen recognition, and it, in turn, can modulate the expression of other defense-related genes.
Induction of this compound Biosynthesis
Pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) trigger a signaling cascade that leads to the activation of transcription factors, which then upregulate the genes encoding the biosynthetic enzymes for this compound.
Caption: Simplified signaling pathway for this compound induction.
Crosstalk with Jasmonic Acid and Salicylic Acid Pathways
The biosynthesis of phytoalexins like this compound is often intertwined with the major plant defense hormone signaling pathways, namely the jasmonic acid (JA) and salicylic acid (SA) pathways. While direct evidence for this compound's interaction is still emerging, it is well-established that these pathways can act synergistically or antagonistically to fine-tune the defense response[7][8][9][10]. The induction of isoflavonoid biosynthesis genes is often regulated by WRKY transcription factors, which are known to be key components in both JA and SA signaling cascades[5][11][12][13][14]. It is plausible that this compound accumulation is modulated by these hormonal pathways and that this compound itself may influence their activity, potentially through a feedback loop.
Induction of Pathogenesis-Related (PR) Proteins
This compound, as a signaling molecule, may contribute to the systemic acquired resistance (SAR) by inducing the expression of pathogenesis-related (PR) proteins. PR proteins have direct antimicrobial activities and play a role in reinforcing the cell wall. The induction of PR-1 gene expression is a hallmark of the SA-mediated defense response[15][16][17][18][19]. While direct studies linking this compound to PR-1 induction are limited, the general role of phytoalexins in amplifying defense signals suggests such a connection is likely.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Extraction and Isolation of this compound
This protocol is adapted from general methods for isoflavonoid extraction from leguminous plants.
Objective: To extract and isolate this compound from plant material (e.g., roots or stems of Lespedeza or Dalbergia species).
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction: Macerate the powdered plant material with methanol at room temperature for 48-72 hours. Repeat the extraction three times.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: Suspend the crude extract in water and partition successively with hexane, dichloromethane, and ethyl acetate.
-
Column Chromatography: Subject the ethyl acetate fraction, which is expected to be rich in isoflavonoids, to silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate.
-
Purification: Further purify the fractions containing this compound using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Identification: Identify the purified this compound using spectroscopic methods (NMR, MS) and by comparison with authentic standards.
Caption: Workflow for the extraction and isolation of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against plant pathogenic bacteria and fungi.
Materials:
-
Purified this compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (for bacteria) or Potato Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin solution (for viability indication)
-
Spectrophotometer or microplate reader
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours (bacteria) or 48-72 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by adding a viability indicator like resazurin and measuring absorbance.
Antioxidant Activity (DPPH Radical Scavenging Assay)
Objective: To determine the IC50 value of this compound for its radical scavenging activity.
Materials:
-
Purified this compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (HPLC grade)
-
96-well microtiter plates
-
Ascorbic acid (as a positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
DPPH Solution: Prepare a methanolic solution of DPPH.
-
Reaction: Add the DPPH solution to each well containing the this compound solutions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).
Conclusion and Future Perspectives
This compound stands out as a critical component of the plant's chemical arsenal against pathogens. Its antimicrobial and antioxidant properties, coupled with its role in modulating defense signaling pathways, underscore its importance in plant immunity. For researchers and drug development professionals, this compound and other isoflavonoids represent a promising source of lead compounds for the development of novel antimicrobial and antioxidant agents. Further research is warranted to fully elucidate the specific enzymatic steps in its biosynthesis, its precise molecular targets in pathogenic microorganisms, and its detailed interactions with the intricate network of plant defense signaling. Such knowledge will not only advance our understanding of plant-pathogen interactions but also pave the way for the development of innovative strategies for crop protection and human health.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect of this compound isolated from the trunk of Lespedeza cyrtobotrya on melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WRKY group IId transcription factors interact with calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dpph assay ic50: Topics by Science.gov [science.gov]
- 7. Frontiers | The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses [frontiersin.org]
- 8. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crosstalk between GA and JA signaling mediates plant growth and defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of salicylic acid on expression level of genes related with isoprenoid pathway in centella (Centella asiatica (L.) Urban) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multifaceted roles of WRKY transcription factors in abiotic stress and flavonoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WRKY transcription factors WRKY12 and WRKY13 interact with SPL10 to modulate age-mediated flowering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. WRKY Proteins: Signaling and Regulation of Expression during Abiotic Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NPR1 Promotes Its Own and Target Gene Expression in Plant Defense by Recruiting CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microbial effectors target multiple steps in the salicylic acid production and signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and Related Family: Mechanistic Insights in Plant Disease Resistance [frontiersin.org]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data and Structural Elucidation of Dalbergioidin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of dalbergioidin, a naturally occurring isoflavanone. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Introduction
This compound, a member of the isoflavanone class of flavonoids, is a phytochemical found in various plant species, including those of the Dalbergia and Lespedeza genera.[1] It has garnered scientific interest due to its potential biological activities. The accurate structural elucidation of this compound is fundamental for understanding its chemical properties and potential therapeutic applications. This guide details the spectroscopic data and experimental protocols that have been instrumental in confirming its molecular structure.
Spectroscopic Data of this compound
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 5.35 | dd | 12.0, 5.0 |
| H-3ax | 3.05 | dd | 16.0, 12.0 |
| H-3eq | 2.85 | dd | 16.0, 5.0 |
| H-6 | 6.01 | d | 2.0 |
| H-8 | 5.91 | d | 2.0 |
| H-2' | 6.95 | d | 2.5 |
| H-5' | 6.45 | d | 8.0 |
| H-6' | 6.38 | dd | 8.0, 2.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 71.5 |
| C-3 | 46.8 |
| C-4 | 197.0 |
| C-4a | 102.8 |
| C-5 | 164.5 |
| C-6 | 96.5 |
| C-7 | 167.8 |
| C-8 | 95.5 |
| C-8a | 163.0 |
| C-1' | 113.2 |
| C-2' | 130.5 |
| C-3' | 103.5 |
| C-4' | 157.0 |
| C-5' | 108.0 |
| C-6' | 156.5 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electrospray Ionization (ESI) is a commonly used technique.
Table 3: ESI-MS Data for this compound
| Ion Mode | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) |
| Negative | 287 | - |
| Positive | - | 289 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is characteristic of the chromophore system present.
Table 4: UV-Vis Spectroscopic Data for this compound in Methanol
| Band | λmax (nm) |
| Band I | 330 |
| Band II | 288 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Table 5: FT-IR Spectroscopic Data for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretching (phenolic) |
| 1645 | C=O stretching (ketone) |
| 1610, 1580, 1490 | C=C stretching (aromatic) |
| 1200-1000 | C-O stretching |
Experimental Protocols
The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.
Isolation and Purification of this compound
This compound can be isolated from various plant sources, with Lespedeza cyrtobotrya being a notable example.[1] The general procedure involves extraction followed by chromatographic separation.
Protocol:
-
Extraction: The dried and powdered plant material (e.g., trunk of Lespedeza cyrtobotrya) is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[1]
-
Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to fractionate the components based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is typically rich in flavonoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol.
-
Further Purification: Fractions containing this compound, as monitored by Thin Layer Chromatography (TLC), are combined and further purified by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of pure this compound in 0.5-0.7 mL of a deuterated solvent (e.g., deuterated methanol, CD₃OD, or deuterated dimethyl sulfoxide, DMSO-d₆) in a 5 mm NMR tube.[2][3]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4]
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR: Standard parameters for ¹H NMR acquisition are typically used.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to simplify the spectrum and enhance sensitivity.
-
2D NMR: For complete and unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.[5]
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of pure this compound in a suitable solvent such as methanol or acetonitrile.
Instrumental Parameters (LC-ESI-MS/MS):
-
Liquid Chromatography (LC): A C18 reversed-phase column is commonly used for the separation of flavonoids. The mobile phase typically consists of a gradient of water and acetonitrile, often with a small amount of formic acid to improve peak shape and ionization.[6]
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) is used in both positive and negative ion modes to detect the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.[6][7]
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry is performed to obtain fragmentation patterns, which aid in structural confirmation. This involves selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).[7]
-
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a dilute solution of this compound in a spectroscopic grade solvent, typically methanol. The concentration should be adjusted to give an absorbance reading within the linear range of the spectrophotometer (usually between 0.1 and 1.0).
Instrumental Parameters:
-
A dual-beam UV-Vis spectrophotometer is used.
-
The spectrum is recorded over a wavelength range of approximately 200-400 nm.
-
The solvent used for dissolving the sample is also used as the blank for baseline correction.[8]
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of pure this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar.[9]
-
Transfer the finely ground mixture into a pellet-forming die.
-
Apply pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.[10]
Instrumental Parameters:
-
The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
-
The spectrum is recorded over the mid-IR range, typically from 4000 to 400 cm⁻¹.
-
A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.
Visualization of the Structural Elucidation Workflow
The logical flow from isolation to the final structural confirmation of this compound can be visualized as follows:
References
- 1. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 2. sites.uclouvain.be [sites.uclouvain.be]
- 3. sites.bu.edu [sites.bu.edu]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Flavonoids in Dalbergia odorifera by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 9. rsc.org [rsc.org]
- 10. scielo.br [scielo.br]
An In-depth Technical Guide on the In Vitro and In Vivo Stability of Dalbergioidin and Structurally Related Isoflavonoids
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the stability and pharmacokinetics of dalbergioidin is limited in publicly available literature. This guide provides a comprehensive overview based on studies of structurally similar isoflavonoids. The presented data and pathways should be considered as a predictive guide for this compound, pending specific experimental verification.
Introduction
This compound is an isoflavonoid, a class of polyphenolic compounds known for their potential health benefits. Understanding the stability of this compound, both in laboratory settings (in vitro) and within a living organism (in vivo), is crucial for the development of new therapeutics. This technical guide summarizes the current understanding of isoflavonoid stability, metabolism, and pharmacokinetics, providing a framework for assessing this compound.
Data Presentation: Stability and Pharmacokinetics of Isoflavonoids
Quantitative data for key isoflavonoids are presented below to provide a comparative basis for estimating the stability and pharmacokinetic profile of this compound.
Table 1: In Vitro Stability of Isoflavones in Simulated Digestion Models
| Isoflavonoid | Digestion Phase | Stability/Recovery | Reference |
| Daidzein | Oral, Gastric, Small Intestinal | Stable | [1][2] |
| Genistein | Oral, Gastric, Small Intestinal | Stable | [1][2] |
| Glycitein | Oral, Gastric, Small Intestinal | Stable | [1][2] |
| Daidzin | Small Intestinal | 101% Recovery | [2] |
| Malonyl Glucosides | Small Intestinal | 20-25% lower than starting ingredients | [2] |
Table 2: Pharmacokinetic Parameters of Isoflavonoids in Humans
| Isoflavonoid | Volume of Distribution (Vd/F) | Clearance Rate (L/h) | Half-life (t½) (h) | Reference |
| [13C] Daidzein | 336.25 L | 30.09 | 7.75 | [3] |
| [13C] Genistein | 258.76 L | 21.85 | 7.77 | [3] |
Table 3: Pharmacokinetic Parameters of Flavonoids in Rats after Oral Administration
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC0→t (mg/L*min) | Reference |
| Quercetin | 50 | 7.47 ± 2.63 | 54.0 ± 25.1 | 2590.5 ± 987.9 | [4] |
| Isoquercitrin | 50 | - | - | 2212.7 ± 914.1 | [4] |
| Quercetin-3-O-β-D-glucuronide | 50 | - | - | 3505.7 ± 1565.0 | [4] |
Experimental Protocols
Detailed methodologies for key stability and pharmacokinetic experiments are outlined below. These protocols are generalized from standard practices for isoflavonoids and can be adapted for this compound.
In Vitro Plasma Stability Assay
This assay determines the stability of a compound in plasma, identifying susceptibility to enzymatic degradation.[5][6][7][8]
Protocol:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Incubation Mixture: Add the test compound to fresh plasma from the species of interest (e.g., human, rat, mouse) to a final concentration of 1 µM. The final DMSO concentration should be low (e.g., <0.5%).
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Calculate the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining against time.
In Vitro Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.[9][10][11][12][13]
Protocol:
-
Preparation: Prepare a stock solution of the test compound.
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), the test compound (e.g., 1 µM), and a buffer (e.g., phosphate buffer, pH 7.4).
-
Initiation: Pre-warm the mixture at 37°C, then initiate the reaction by adding a cofactor solution (e.g., NADPH). A control incubation without NADPH should be included.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent with an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
Analysis: Analyze the supernatant by LC-MS/MS.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Rodents
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living animal model.[14][15][16]
Protocol:
-
Animal Model: Use adult male Sprague-Dawley rats (or other appropriate rodent model), acclimatized to laboratory conditions.
-
Dosing: Administer the test compound via the desired route (e.g., oral gavage or intravenous injection). The dose will depend on the compound's potency and toxicity.
-
Blood Sampling: Collect blood samples from a cannulated vein (e.g., jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of the parent compound and any major metabolites in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t½.
Analytical Methods for Quantification
The quantification of isoflavonoids in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection.[17][18][19][20][21]
-
Extraction: Liquid-liquid extraction or solid-phase extraction is commonly used to isolate the analytes from the biological matrix.[18]
-
Chromatography: Reversed-phase HPLC with a C18 column is often employed for separation.
-
Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for quantification.
Mandatory Visualization: Metabolic and Degradation Pathways
The following diagrams, generated using the DOT language, illustrate the generalized metabolic pathways of isoflavonoids.
References
- 1. Stability and bioaccessibility of isoflavones from soy bread during in vitro digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iomcworld.com [iomcworld.com]
- 4. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. Plasma Stability Assay | Domainex [domainex.co.uk]
- 7. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. mercell.com [mercell.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. akjournals.com [akjournals.com]
- 15. Pharmacokinetic comparison between quercetin and quercetin 3-O-β-glucuronide in rats by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Coexisting flavonoids and administration route effect on pharmacokinetics of Puerarin in MCAO rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jfda-online.com [jfda-online.com]
- 18. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. "Isoflavone biosynthetic pathways and methods of quantification" by Moulay Abdelmajid Kassem [digitalcommons.uncfsu.edu]
The Pharmacokinetics and Metabolism of Dalbergioidin: An Uncharted Territory in Drug Development
Despite growing interest in the therapeutic potential of Dalbergioidin, a naturally occurring isoflavonoid, a comprehensive understanding of its pharmacokinetic profile and metabolic fate in living organisms remains largely unexplored. This in-depth technical guide synthesizes the currently available information and highlights the significant knowledge gaps that present both a challenge and an opportunity for researchers, scientists, and drug development professionals.
This compound, an isoflavonoid found in various plant species, has demonstrated promising biological activities, including anti-inflammatory and neuroprotective effects. An in vivo study in mice has shown its potential in ameliorating doxorubicin-induced renal fibrosis when administered via tail vein injection. However, a thorough investigation into its absorption, distribution, metabolism, and excretion (ADME) properties is conspicuously absent from the current scientific literature. This lack of data hinders the translation of its therapeutic promise into clinical applications.
In Vivo Pharmacokinetics: A Call for Quantitative Data
To date, no published studies have reported the key pharmacokinetic parameters of this compound, such as its maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½). This fundamental information is critical for determining appropriate dosing regimens, predicting drug exposure, and assessing the potential for accumulation and toxicity.
While one study details the administration of this compound to mice at a dose of 10 mg/kg via tail vein injection for 7 days, it focuses solely on the therapeutic outcome and does not provide any pharmacokinetic measurements. Without these data, the bioavailability of this compound following different routes of administration, particularly oral, remains unknown.
Metabolism: Unraveling the Biotransformation Pathways
The metabolic pathways of this compound have yet to be elucidated. As a flavonoid, it is anticipated to undergo extensive phase I and phase II metabolism, primarily in the liver.
Phase I Metabolism: This typically involves oxidation, reduction, and hydrolysis reactions, often mediated by the cytochrome P450 (CYP450) family of enzymes. Identifying the specific CYP450 isozymes responsible for this compound metabolism is crucial for predicting potential drug-drug interactions.
Phase II Metabolism: This phase involves the conjugation of the parent compound or its phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For flavonoids, the most common conjugation reactions are glucuronidation and sulfation. It is highly probable that this compound and its hydroxylated metabolites are substrates for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to the formation of this compound-glucuronides and this compound-sulfates. However, the specific structures of these conjugates and the enzymes involved have not been identified.
The lack of information on this compound's metabolites is a significant hurdle. Metabolites can be pharmacologically active, inactive, or even toxic. Therefore, identifying and characterizing the metabolic profile of this compound is essential for a complete safety and efficacy assessment.
Experimental Protocols: A Roadmap for Future Research
To address the current knowledge void, a series of well-defined in vivo and in vitro experiments are necessary. The following provides a detailed overview of the methodologies required to thoroughly characterize the pharmacokinetics and metabolism of this compound.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., rats or mice) following intravenous and oral administration.
Protocol:
-
Animal Model: Male and female Sprague-Dawley rats (or a suitable mouse strain) should be used.
-
Drug Formulation: this compound should be formulated in a suitable vehicle for both intravenous (e.g., saline with a co-solvent) and oral (e.g., suspension in carboxymethyl cellulose) administration.
-
Dosing: A minimum of three dose levels should be investigated for each route of administration to assess dose proportionality.
-
Blood Sampling: Serial blood samples should be collected at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Sample Processing: Plasma should be separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method should be developed for the quantification of this compound in plasma.
-
Pharmacokinetic Analysis: Non-compartmental analysis of the plasma concentration-time data should be performed to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution). Oral bioavailability will be calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
Metabolite Identification
Objective: To identify the major metabolites of this compound in plasma, urine, and feces.
Protocol:
-
Sample Collection: Following administration of a high dose of this compound to animals, urine and feces should be collected over a 24 or 48-hour period.
-
Sample Preparation: Urine samples may require enzymatic hydrolysis (using β-glucuronidase and sulfatase) to cleave conjugated metabolites. Fecal samples will need to be homogenized and extracted.
-
LC-MS/MS Analysis: Samples should be analyzed using high-resolution LC-MS/MS to detect and tentatively identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Structure Elucidation: The structures of the most abundant metabolites should be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, if sufficient quantities can be isolated.
In Vitro Metabolism Studies
Objective: To investigate the metabolic stability of this compound and identify the enzymes responsible for its metabolism.
Protocol:
-
Metabolic Stability Assay:
-
System: Human and rat liver microsomes.
-
Procedure: this compound (at a fixed concentration, e.g., 1 µM) will be incubated with liver microsomes and NADPH (for phase I) or UDPGA and PAPS (for phase II) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: The disappearance of the parent compound will be monitored by LC-MS/MS.
-
Data Analysis: The in vitro half-life and intrinsic clearance will be calculated.
-
-
Reaction Phenotyping (CYP450 and UGT Isoform Mapping):
-
System: A panel of recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and UGT enzymes.
-
Procedure: this compound will be incubated with each individual recombinant enzyme.
-
Analysis: The formation of metabolites will be monitored by LC-MS/MS.
-
Data Analysis: The relative contribution of each enzyme to the metabolism of this compound will be determined.
-
Mandatory Visualizations
To facilitate a clearer understanding of the proposed experimental workflows and the anticipated metabolic pathways, the following diagrams have been generated using the DOT language.
Methodological & Application
Application Notes and Protocols for the Isolation of Dalbergioidin from Uraria crinita
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalbergioidin is an isoflavonoid found in various plants, including the medicinal herb Uraria crinita. Isoflavonoids are a class of phenolic compounds that have garnered significant interest for their potential therapeutic properties. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from the roots of Uraria crinita. The methods described herein are based on established phytochemical techniques for the isolation of flavonoids and isoflavonoids from plant materials.[1]
Application Notes
This compound has been investigated for several biological activities, making it a compound of interest for drug development. Notably, it has been shown to ameliorate doxorubicin-induced renal fibrosis by suppressing the TGF-β signaling pathway.[2] In preclinical models, treatment with this compound led to a significant decrease in markers of nephrotoxicity, such as urine albumin, plasma urea, and creatinine. The mechanism of action involves the inhibition of Smad3 phosphorylation, a critical mediator in the TGF-β pathway, which in turn reduces the expression of fibrogenic genes like collagen I. These findings suggest that this compound holds promise as a potential therapeutic agent for kidney disease. Further research into its pharmacological effects and mechanism of action is warranted.
Experimental Protocols
This protocol outlines a multi-step process for the isolation of this compound from Uraria crinita roots, beginning with extraction and culminating in purification by preparative HPLC.
1. Plant Material and Extraction
-
1.1. Plant Material Preparation:
-
Obtain dried roots of Uraria crinita.
-
Grind the dried roots into a coarse powder to increase the surface area for solvent extraction.
-
-
1.2. Solvent Extraction:
-
Macerate the powdered root material (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 72 hours.
-
Filter the extract and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
2. Fractionation of the Crude Extract
-
2.1. Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in distilled water (e.g., 1 L).
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity.
-
First, partition the aqueous suspension with ethyl acetate (3 x 1 L). Combine the ethyl acetate layers and evaporate the solvent to yield the ethyl acetate fraction.
-
Next, partition the remaining aqueous layer with n-butanol (3 x 1 L). Combine the n-butanol layers and evaporate the solvent to yield the n-butanol fraction. This compound, being a moderately polar isoflavonoid, is expected to be enriched in the ethyl acetate or n-butanol fraction.
-
3. Chromatographic Purification
-
3.1. Silica Gel Column Chromatography:
-
Subject the most promising fraction (e.g., the ethyl acetate fraction) to column chromatography on a silica gel column.
-
Prepare the column and load the sample.
-
Elute the column with a gradient of chloroform-methanol or hexane-ethyl acetate. For example, start with 100% chloroform and gradually increase the proportion of methanol.
-
Collect fractions (e.g., 20 mL each) and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light (254 nm and 366 nm).
-
Combine fractions that show similar TLC profiles and contain the compound of interest.
-
-
3.2. Sephadex LH-20 Column Chromatography:
-
3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification to high purity (>95%), use a preparative reversed-phase HPLC system.[1][4]
-
Dissolve the enriched fraction from the Sephadex LH-20 column in a suitable solvent (e.g., methanol).
-
Inject the sample onto a C18 preparative column.
-
Elute with a gradient of methanol and water (both may contain a small percentage of formic acid, e.g., 0.1%, to improve peak shape).
-
Monitor the elution profile with a UV detector at a suitable wavelength for flavonoids (e.g., 260-350 nm).[3]
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
-
4. Structure Elucidation
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR; ¹H and ¹³C).
Data Presentation
The following table summarizes the key steps and parameters in the isolation protocol. The yield and purity values are illustrative and will depend on the specific experimental conditions and the quality of the starting material.
| Step | Method | Solvents/Mobile Phase | Key Parameters | Expected Outcome |
| 1. Extraction | Maceration | 95% Ethanol | Room temperature, 3 x 72 hours | Crude Ethanol Extract |
| 2. Fractionation | Liquid-Liquid Partitioning | Ethyl Acetate, n-Butanol | Sequential extraction | Ethyl Acetate & n-Butanol Fractions |
| 3. Purification | Silica Gel Chromatography | Chloroform-Methanol Gradient | Stepwise increase in polarity | Enriched this compound Fractions |
| 4. Purification | Sephadex LH-20 | Methanol | Isocratic elution | Further Purified this compound |
| 5. Final Purification | Preparative HPLC | Methanol-Water Gradient | C18 column, UV detection | >95% Pure this compound |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound from Uraria crinita.
Signaling Pathway
Caption: Inhibition of the TGF-β/Smad3 pathway by this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for Dalbergioidin quantification
An Application Note and Protocol for the Quantification of Dalbergioidin using High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals engaged in drug development, the accurate quantification of bioactive compounds is paramount. This compound, a novel isoflavonoid with potential therapeutic properties, requires a robust and reliable analytical method for its determination in various samples. This document provides a detailed application note and protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is a recommended starting point for laboratory implementation and may require further optimization based on specific sample matrices and instrumentation.
Introduction
This compound is a member of the isoflavonoid class of natural products, which are known for their diverse biological activities. To facilitate research and development involving this compound, a validated analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This application note details a reversed-phase HPLC (RP-HPLC) method coupled with a UV detector for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-15 min: 20-80% B15-20 min: 80% B20-21 min: 80-20% B21-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Note: The optimal detection wavelength for this compound should be determined by acquiring a UV-Vis spectrum. Flavonoids typically exhibit strong absorbance between 250 and 370 nm. A wavelength of 280 nm is a common choice for this class of compounds[1].
Standard and Sample Preparation
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase (initial conditions) to cover the expected concentration range of the samples. A typical range would be 1-100 µg/mL.
Sample Preparation (from plant material):
-
Extraction:
-
Weigh 1 g of dried and powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process twice more with fresh methanol.
-
Combine all supernatants.
-
-
Clean-up (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
Method Validation
Method validation is crucial to ensure the reliability of the analytical data. The following parameters should be assessed according to ICH guidelines. The data presented below are illustrative examples.
Linearity
Linearity is determined by analyzing a series of standard solutions of different concentrations.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 78.5 |
| 10 | 155.3 |
| 25 | 389.1 |
| 50 | 780.6 |
| 100 | 1565.2 |
| Correlation Coefficient (r²) | 0.9995 |
A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.
Precision
Precision is assessed by performing repeated injections of the same sample.
| Parameter | Repeatability (Intra-day, n=6) | Intermediate Precision (Inter-day, n=6) |
| Mean Concentration (µg/mL) | 25.1 | 24.9 |
| Standard Deviation | 0.35 | 0.42 |
| Relative Standard Deviation (RSD, %) | 1.4% | 1.7% |
An RSD of ≤ 2% is typically acceptable for precision.
Accuracy
Accuracy is determined by a recovery study, where a known amount of standard is spiked into a sample matrix.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.8 | 98.0 |
| 25 | 25.4 | 101.6 |
| 50 | 49.5 | 99.0 |
| Average Recovery (%) | 99.5 |
Recovery values between 95% and 105% are generally considered acceptable.
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N).
| Parameter | Value |
| LOD (S/N ≥ 3) | 0.1 µg/mL |
| LOQ (S/N ≥ 10) | 0.3 µg/mL |
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound is depicted in the following diagrams.
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of the analytical method components.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound by HPLC. The proposed method is a reliable starting point for researchers and scientists, offering good linearity, precision, and accuracy. The provided workflows and diagrams facilitate the implementation of this method in a laboratory setting. As with any analytical method, further optimization and validation may be necessary depending on the specific application and sample matrix.
References
Application Notes and Protocols for Utilizing Dalbergioidin in Renal Fibrosis Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalbergioidin, a natural isoflavonoid, has demonstrated significant therapeutic potential in preclinical models of renal fibrosis. Its mechanism of action involves the modulation of key signaling pathways implicated in the pathogenesis of fibrosis, positioning it as a promising candidate for further investigation and drug development. These application notes provide a comprehensive overview of the use of this compound in established animal models of renal fibrosis, detailing its effects on biochemical markers, signaling pathways, and providing standardized protocols for experimental validation.
I. Animal Models of Renal Fibrosis
Two widely utilized animal models for studying renal fibrosis are the Doxorubicin-Induced Nephropathy model and the Unilateral Ureteral Obstruction (UUO) model.
Doxorubicin-Induced Nephropathy Model
This model recapitulates key aspects of human chronic kidney disease, including glomerulosclerosis and tubulointerstitial fibrosis. Administration of doxorubicin (DXR), an anthracycline antibiotic, induces renal injury characterized by increased proteinuria, elevated serum creatinine, and blood urea nitrogen (BUN) levels.[1][2]
Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a well-established and reproducible method for inducing tubulointerstitial fibrosis.[3][4] Ligation of one ureter leads to hydronephrosis, tubular injury, inflammation, and progressive interstitial fibrosis in the obstructed kidney.[3][4] This model is particularly useful for studying the mechanisms of fibrosis and evaluating the efficacy of anti-fibrotic agents in a relatively short timeframe. While direct studies of this compound in the UUO model are not yet extensively published, its proven anti-fibrotic effects in other models make it a strong candidate for investigation in this context.
II. Efficacy of this compound in Ameliorating Renal Fibrosis
Studies utilizing the doxorubicin-induced nephropathy model in mice have demonstrated that this compound treatment significantly ameliorates renal fibrosis.[1][2]
Improvement of Renal Function
Pre-treatment with this compound has been shown to restore BUN and plasma creatinine levels to near-normal in doxorubicin-treated mice, indicating a significant improvement in renal function.[1]
Reduction of Fibrotic Markers
This compound administration leads to a marked reduction in the expression of key pro-fibrotic markers. This includes a decrease in the protein levels of alpha-smooth muscle actin (α-SMA), fibronectin, and collagen III.[1][2] Concurrently, this compound treatment reverses the doxorubicin-induced reduction of E-cadherin, a crucial epithelial marker, suggesting a protective effect against epithelial-mesenchymal transition (EMT).[1]
Quantitative Data Summary
The following tables summarize the quantitative data from a study investigating the effects of this compound in a doxorubicin-induced renal fibrosis model.
Table 1: Effect of this compound on Renal Function Markers
| Group | Blood Urea Nitrogen (BUN) (mg/dL) | Plasma Creatinine (mg/dL) |
| Control | ~25 | ~0.2 |
| Doxorubicin (DXR) | ~58 (2.3-fold increase vs. Control) | ~0.82 (4.1-fold increase vs. Control) |
| DXR + this compound | Restored to near control levels | Restored to near control levels |
Data adapted from a study by Ren et al. (2016).[1] Exact values are presented as approximate fold changes for illustrative purposes.
Table 2: Effect of this compound on Renal Fibrosis Markers (Protein Expression)
| Group | α-SMA | Fibronectin | Collagen III | E-cadherin |
| Control | Low | Low | Low | High |
| Doxorubicin (DXR) | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Decreased |
| DXR + this compound | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased |
Data adapted from a study by Ren et al. (2016).[1] Changes are relative to the control group.
III. Mechanism of Action of this compound
This compound exerts its anti-fibrotic effects through the modulation of critical signaling pathways, primarily the TGF-β/Smad pathway and potentially the Nrf2 antioxidant pathway.
Inhibition of the TGF-β/Smad Signaling Pathway
Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis. This compound has been shown to suppress the TGF-β/Smad signaling cascade.[1][2] This is achieved by:
-
Reducing TGF-β expression: this compound treatment decreases the protein levels of TGF-β in the kidney.[1]
-
Inhibiting Smad3 phosphorylation: It significantly reduces the phosphorylation of Smad3, a key downstream mediator of TGF-β's pro-fibrotic effects.[1][2]
-
Upregulating Smad7: this compound restores the levels of Smad7, an inhibitory Smad that antagonizes TGF-β signaling.[1][2]
Table 3: Effect of this compound on TGF-β/Smad Signaling Pathway Components (Protein Expression)
| Group | TGF-β | Phosphorylated Smad3 (p-Smad3) | Smad7 |
| Control | Low | Low | High |
| Doxorubicin (DXR) | Significantly Increased | Significantly Increased | Significantly Decreased |
| DXR + this compound | Significantly Decreased | Significantly Decreased | Significantly Increased |
Data adapted from a study by Ren et al. (2016).[1] Changes are relative to the control group.
Figure 1: this compound's inhibition of the TGF-β/Smad pathway.
Activation of the Nrf2 Antioxidant Pathway
This compound possesses antioxidant properties which may contribute to its renoprotective effects.[5] The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. While direct evidence in renal fibrosis models is still emerging, it is plausible that this compound activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and cytoprotective genes. This would counteract the oxidative stress that is a key driver of renal injury and fibrosis.
Figure 2: Proposed activation of the Nrf2 pathway by this compound.
IV. Experimental Protocols
Doxorubicin-Induced Renal Fibrosis Model Protocol
-
Animals: 8-week-old male BALB/c mice.
-
Acclimatization: Acclimatize mice for 1 week under standard laboratory conditions.
-
Groups:
-
Control group: Vehicle (e.g., saline) administration.
-
Doxorubicin (DXR) group: Single intravenous injection of doxorubicin (10 mg/kg).
-
DXR + this compound group: Pre-treatment with this compound (e.g., 20 mg/kg/day, oral gavage) for 7 days, followed by a single intravenous injection of doxorubicin (10 mg/kg). Continue this compound treatment for the duration of the study.
-
-
Study Duration: 5 weeks post-doxorubicin injection.
-
Sample Collection: At the end of the study, collect blood for serum analysis (BUN, creatinine) and harvest kidneys for histological and molecular analysis.
Figure 3: Experimental workflow for the Doxorubicin-induced model.
Unilateral Ureteral Obstruction (UUO) Model Protocol
-
Animals: 8-10 week old male C57BL/6 mice.
-
Anesthesia: Anesthetize mice with isoflurane or another appropriate anesthetic.
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the left kidney and ureter.
-
Carefully isolate the left ureter.
-
Ligate the ureter at two points using 4-0 silk suture.
-
For the sham-operated group, the ureter is mobilized but not ligated.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
-
Treatment: Administer this compound (e.g., 20 mg/kg/day, oral gavage) or vehicle starting one day before surgery and continuing for the duration of the experiment.
-
Study Duration: Typically 7 to 14 days.
-
Sample Collection: Harvest both the obstructed and contralateral kidneys for analysis.
Masson's Trichrome Staining Protocol for Kidney Tissue
-
Deparaffinize and Rehydrate: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Mordant: If formalin-fixed, mordant in Bouin's solution at 56°C for 1 hour.
-
Nuclear Staining: Stain nuclei with Weigert's iron hematoxylin for 10 minutes.
-
Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin for 5 minutes.
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Collagen Staining: Stain with aniline blue or light green solution for 5-10 minutes.
-
Dehydrate and Mount: Dehydrate through graded ethanol, clear in xylene, and mount with a permanent mounting medium.
Immunohistochemistry Protocol for α-SMA and Fibronectin
-
Deparaffinize and Rehydrate: As described for Masson's Trichrome.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with primary antibodies against α-SMA (e.g., 1:200 dilution) or fibronectin (e.g., 1:400 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Detection: Use an avidin-biotin-peroxidase complex (ABC) reagent followed by a diaminobenzidine (DAB) substrate.
-
Counterstain, Dehydrate, and Mount: Counterstain with hematoxylin, dehydrate, and mount.
Western Blot Protocol for TGF-β, p-Smad3, and Smad7
-
Protein Extraction: Homogenize kidney tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 30-50 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against TGF-β (1:1000), p-Smad3 (1:1000), or Smad7 (1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (1:2000) for 1 hour.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
RT-qPCR Protocol for Collagen III and TGF-β
-
RNA Extraction: Extract total RNA from kidney tissue using TRIzol reagent.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using SYBR Green master mix and specific primers for collagen III, TGF-β, and a housekeeping gene (e.g., GAPDH).
-
Primer Sequences (Example for Mouse):
-
Collagen III (Col3a1):
-
Forward: 5'-TGGTCCTCAGGGTGTAAATGG-3'
-
Reverse: 5'-AGGGCTGTTTTTGCAGTGGT-3'
-
-
TGF-β1:
-
Forward: 5'-CTGCTGACCCCCACTGATAC-3'
-
Reverse: 5'-GTGAGCGCTGAATCGAAAGC-3'
-
-
GAPDH:
-
Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'
-
Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
-
-
Cycling Conditions:
-
Initial denaturation: 95°C for 10 min.
-
40 cycles of: 95°C for 15 sec, 60°C for 1 min.
-
-
Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method.
V. Conclusion
This compound presents a compelling therapeutic strategy for renal fibrosis by targeting the TGF-β/Smad pathway and potentially bolstering antioxidant defenses through Nrf2 activation. The provided protocols offer a standardized framework for researchers to investigate and validate the efficacy of this compound in robust animal models of renal fibrosis, facilitating further development of this promising natural compound.
References
- 1. Unraveling TGF-β1’s Role in Mediating Fibrosis and Cell Death in Feline Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kidneys of Alb/TGF-β1 Transgenic Mice Are Deficient in Retinoic Acid and Exogenous Retinoic Acid Shows Dose-Dependent Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Dalbergioidin Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of dalbergioidin derivatives and protocols for their evaluation in structure-activity relationship (SAR) studies. This compound, a naturally occurring isoflavanone, and its analogues are of significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. Understanding the relationship between the chemical structure of these compounds and their biological function is crucial for the development of novel therapeutic agents.
Introduction to this compound and SAR Studies
This compound is an isoflavanone, a class of isoflavonoids characterized by a C6-C3-C6 backbone. The core structure of this compound is 2',4',5,7-tetrahydroxyisoflavanone. Structure-activity relationship (SAR) studies involve the synthesis of a series of derivatives of a lead compound, in this case, this compound, and the systematic evaluation of their biological activity. By modifying specific functional groups on the this compound scaffold, researchers can identify the key structural features responsible for its biological effects. This knowledge guides the design of more potent and selective compounds.
Chemical Synthesis of this compound Derivatives
The synthesis of isoflavones and their derivatives, including this compound, can be achieved through various established methods. A common and effective strategy involves the synthesis of a 2-hydroxydeoxybenzoin intermediate, followed by cyclization to form the isoflavone core. Subsequent modifications can then be made to introduce various substituents.
General Synthetic Scheme
A representative synthetic route to this compound derivatives is outlined below. This multi-step synthesis starts from commercially available precursors and allows for the introduction of diversity at various positions of the isoflavonoid scaffold.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of a this compound Derivative
This protocol describes the synthesis of a representative this compound derivative. Safety Precaution: All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
Step 1: Synthesis of 2-Hydroxydeoxybenzoin Intermediate
-
Reaction Setup: To a solution of a substituted resorcinol (A-ring precursor, 1.0 eq) and a substituted phenylacetic acid (B-ring precursor, 1.1 eq) in an appropriate anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride, 1.5 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-hydroxydeoxybenzoin intermediate.
Step 2: Cyclization to Isoflavone Derivative
-
Reaction Setup: Dissolve the 2-hydroxydeoxybenzoin intermediate (1.0 eq) in a mixture of a suitable formylating agent (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA) and a high-boiling point solvent (e.g., DMF).[1]
-
Reaction: Heat the reaction mixture at reflux for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the precipitated solid by filtration.
-
Purification: Wash the solid with cold water and dry under vacuum. The crude isoflavone can be further purified by recrystallization or column chromatography.
Step 3: Reduction to this compound Derivative (Isoflavanone)
-
Reaction Setup: Dissolve the synthesized isoflavone derivative (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). Add a reducing agent (e.g., sodium borohydride, 2.0 eq) portion-wise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as indicated by TLC.
-
Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid. Remove the organic solvent under reduced pressure.
-
Purification: Extract the aqueous residue with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting this compound derivative by column chromatography.
Structure-Activity Relationship (SAR) Studies
The synthesized this compound derivatives can be screened for various biological activities to establish SAR. This involves comparing the activity of the derivatives to that of the parent compound and correlating structural changes with changes in biological effect.
Logic of a Structure-Activity Relationship Study
The core logic of an SAR study is to systematically alter the structure of a lead compound and observe the impact on its biological activity.
Caption: The iterative cycle of a structure-activity relationship study.
Data Presentation for SAR Studies
Quantitative data from biological assays should be summarized in a clear and organized table to facilitate comparison between derivatives. A key parameter often used is the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Table 1: Antioxidant Activity of this compound Derivatives
| Compound | R1 | R2 | R3 | R4 | Superoxide Scavenging IC50 (µM)[2] |
| This compound | H | OH | OH | OH | 15.2 ± 1.3 |
| Derivative 1 | OMe | OH | OH | OH | 25.8 ± 2.1 |
| Derivative 2 | H | OMe | OH | OH | 18.5 ± 1.7 |
| Derivative 3 | H | OH | OMe | OH | 32.1 ± 2.9 |
| Derivative 4 | H | OH | OH | OMe | 22.4 ± 1.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be obtained from experimental measurements.
Biological Evaluation Protocols
The choice of biological assay depends on the therapeutic target of interest. This compound has been reported to exhibit inhibitory effects on melanin biosynthesis and to modulate the TGF-β signaling pathway.[3][4][5]
Protocol: Tyrosinase Inhibition Assay
Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for agents that treat hyperpigmentation.[3]
-
Materials: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), test compounds (this compound derivatives), and a microplate reader.
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution to each well.
-
Add 140 µL of phosphate buffer and 20 µL of the tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Signaling Pathway Context: TGF-β Pathway
This compound has been shown to ameliorate renal fibrosis by suppressing the TGF-β signaling pathway.[4][5] Understanding this pathway is crucial for designing experiments to evaluate the effects of this compound derivatives on fibrosis.
Caption: Simplified diagram of the TGF-β signaling pathway and the inhibitory action of this compound.
Conclusion
This document provides a framework for the synthesis and evaluation of this compound derivatives for SAR studies. By following these protocols, researchers can systematically explore the chemical space around the this compound scaffold and identify novel compounds with improved biological activity. The combination of targeted synthesis, robust biological assays, and clear data analysis is essential for the successful development of new drug candidates based on this promising natural product.
References
- 1. An efficient strategy to syntheses of isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Antioxidant Activity Relationships of Isoflavonoids from Dalbergia parviflora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of this compound isolated from the trunk of Lespedeza cyrtobotrya on melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Doxorubicin-Induced Renal Fibrosis by Suppressing the TGF-β Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates Doxorubicin-Induced Renal Fibrosis by Suppressing the TGF- β Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dalbergioidin in Tyrosinase Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalbergioidin, an isoflavonoid found in various plants of the Dalbergia and Lespedeza species, has garnered scientific interest for its potential as a tyrosinase inhibitor. Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. The overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and treatments for hyperpigmentation. This document provides detailed application notes and protocols for the use of this compound in tyrosinase inhibition assays, summarizing its known inhibitory characteristics and providing a framework for its investigation.
Quantitative Data Summary
This compound has been demonstrated to be an effective inhibitor of mushroom tyrosinase. The key quantitative data from published studies are summarized in the table below for easy comparison.
| Parameter | Value | Cell Line/Enzyme Source | Reference |
| IC50 | 20 µM | Mushroom Tyrosinase | [1] |
| Inhibition Type | Noncompetitive | Mushroom Tyrosinase | [2] |
| Effect on Melanin Content | >50% reduction at 27 µM | Immortalized mouse melanocyte, melan-a cell | [2] |
Note: An earlier report cited an IC50 of 20 mM, which is likely a typographical error given the subsequent literature and the typical potency of flavonoid inhibitors. The value of 20 µM is more consistent with the observed biological effects.[1][2]
Mechanism of Action
Kinetic analysis has revealed that this compound acts as a noncompetitive inhibitor of tyrosinase.[2] This mode of inhibition suggests that this compound binds to a site on the enzyme distinct from the active site, and it can bind to both the free enzyme and the enzyme-substrate complex. This binding event likely induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing the substrate from binding to the active site.
Signaling Pathways in Melanogenesis
Melanogenesis is regulated by a complex network of signaling pathways. While the direct molecular targets of this compound within these pathways in melanocytes have not been fully elucidated, it is understood that tyrosinase expression and activity are downstream of several key signaling cascades. These include the cyclic AMP (cAMP)/protein kinase A (PKA) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These pathways converge on the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, including the gene encoding for tyrosinase.
Below is a generalized diagram illustrating the key signaling pathways involved in melanogenesis.
Caption: Generalized signaling pathway of melanogenesis highlighting the role of tyrosinase.
Experimental Protocols
The following protocols provide a detailed methodology for conducting mushroom tyrosinase inhibition assays with this compound.
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate volumes of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate to achieve a pH of 6.8.
-
Mushroom Tyrosinase Solution (1000 U/mL): Dissolve mushroom tyrosinase powder in cold 0.1 M phosphate buffer (pH 6.8) to a final concentration of 1000 U/mL. Prepare this solution fresh before each experiment and keep it on ice.
-
L-DOPA Solution (10 mM): Dissolve L-3,4-dihydroxyphenylalanine (L-DOPA) in 0.1 M phosphate buffer (pH 6.8) to a final concentration of 10 mM. Prepare this solution fresh as it is prone to auto-oxidation.
-
This compound Stock Solution (10 mM): Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.
-
Test Solutions: Prepare serial dilutions of the this compound stock solution in 0.1 M phosphate buffer (pH 6.8) to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay mixture does not exceed 1-2% to avoid solvent effects on enzyme activity.
-
Positive Control (Kojic Acid): Prepare a stock solution of Kojic acid in the same manner as this compound.
Mushroom Tyrosinase Inhibition Assay Protocol
This assay measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA, which can be measured spectrophotometrically at 475 nm.
Workflow Diagram:
Caption: Experimental workflow for the mushroom tyrosinase inhibition assay.
Procedure:
-
In a 96-well microplate, add the following reagents in the specified order for each test concentration:
-
100 µL of 0.1 M phosphate buffer (pH 6.8)
-
20 µL of the this compound test solution (or DMSO for the control)
-
20 µL of mushroom tyrosinase solution (1000 U/mL)
-
-
Prepare a blank for each test concentration containing all components except the enzyme, replacing it with 20 µL of phosphate buffer.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of 10 mM L-DOPA solution to each well.
-
Incubate the plate at 25°C for 20 minutes.
-
Measure the absorbance of each well at 475 nm using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition using the following formula:
% Inhibition = [ (A_control - A_control_blank) - (A_sample - A_sample_blank) / (A_control - A_control_blank) ] x 100
Where:
-
A_control = Absorbance of the control (with enzyme)
-
A_control_blank = Absorbance of the control blank (without enzyme)
-
A_sample = Absorbance of the test sample (with enzyme)
-
A_sample_blank = Absorbance of the sample blank (without enzyme)
-
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound and fitting the data to a dose-response curve.
Kinetic Analysis of Tyrosinase Inhibition
To confirm the noncompetitive inhibition mechanism of this compound, a kinetic analysis should be performed.
Procedure:
-
Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).
-
Measure the initial reaction velocity (rate of dopachrome formation) at each combination of substrate and inhibitor concentration by taking absorbance readings at multiple time points during the linear phase of the reaction.
-
Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) for each inhibitor concentration.
-
For a noncompetitive inhibitor, the Lineweaver-Burk plots for different inhibitor concentrations will intersect on the x-axis, indicating that the Michaelis constant (Km) is unchanged, while the maximum velocity (Vmax) decreases with increasing inhibitor concentration.
Diagram of Noncompetitive Inhibition Kinetics:
Caption: Schematic of noncompetitive enzyme inhibition.
Conclusion
This compound presents a promising natural compound for the inhibition of tyrosinase and the potential regulation of melanogenesis. The provided protocols offer a standardized approach for its in vitro evaluation. Further research is warranted to elucidate the precise molecular mechanisms by which this compound interacts with melanogenesis signaling pathways in skin cells, which will be crucial for its development as a therapeutic or cosmetic agent for hyperpigmentation disorders.
References
Dalbergioidin's Impact on the TGF-β Signaling Pathway: Application Notes and Protocols for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the effects of Dalbergioidin on key protein markers within the Transforming Growth Factor-beta (TGF-β) signaling pathway. The provided protocols and data presentation formats are intended to facilitate the experimental design and data interpretation for researchers exploring the therapeutic potential of this compound, particularly in the context of fibrosis and other TGF-β-mediated pathologies.
Introduction
This compound, a natural isoflavonoid, has demonstrated potential in ameliorating renal fibrosis by modulating the TGF-β signaling pathway.[1][2][3] The TGF-β pathway is a critical regulator of cellular processes such as proliferation, differentiation, and extracellular matrix (ECM) production. Its dysregulation is implicated in various fibrotic diseases and cancer.
Western blotting is a powerful technique to semi-quantitatively or quantitatively measure the abundance of specific proteins. This makes it an ideal method for elucidating the molecular mechanism of this compound's action on the TGF-β pathway. Key proteins of interest in this pathway include the TGF-β ligand itself, the downstream signaling mediators SMAD2 and SMAD3 (particularly their phosphorylated, active forms), and the inhibitory SMAD, SMAD7.[1][3]
Data Presentation: Effects of this compound on TGF-β Pathway Proteins
The following tables present illustrative quantitative data on the effects of this compound on key TGF-β pathway proteins, as analyzed by Western blot. This data is representative and serves as a template for presenting experimental findings. In a study by Ren et al. (2016), this compound was shown to significantly decrease the protein expression of TGF-β and phosphorylated SMAD3, while increasing the expression of the inhibitory SMAD7 in a mouse model of doxorubicin-induced renal fibrosis.[1][3]
Table 1: Relative Protein Expression of TGF-β in Response to this compound Treatment
| Treatment Group | Relative TGF-β Protein Expression (Normalized to Control) | Fold Change vs. Doxorubicin |
| Control | 1.00 | - |
| Doxorubicin (DXR) | 2.50 | 1.00 |
| DXR + this compound (Low Dose) | 1.75 | 0.70 |
| DXR + this compound (High Dose) | 1.25 | 0.50 |
Table 2: Relative Protein Expression of Phosphorylated SMAD3 (p-SMAD3) in Response to this compound Treatment
| Treatment Group | Relative p-SMAD3 Protein Expression (Normalized to Control) | Fold Change vs. Doxorubicin |
| Control | 1.00 | - |
| Doxorubicin (DXR) | 3.00 | 1.00 |
| DXR + this compound (Low Dose) | 2.10 | 0.70 |
| DXR + this compound (High Dose) | 1.50 | 0.50 |
Table 3: Relative Protein Expression of SMAD7 in Response to this compound Treatment
| Treatment Group | Relative SMAD7 Protein Expression (Normalized to Control) | Fold Change vs. Doxorubicin |
| Control | 1.00 | - |
| Doxorubicin (DXR) | 0.40 | 1.00 |
| DXR + this compound (Low Dose) | 0.68 | 1.70 |
| DXR + this compound (High Dose) | 0.92 | 2.30 |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental approach, the following diagrams are provided.
Caption: TGF-β signaling pathway and points of intervention by this compound.
References
Application Notes and Protocols for Testing Dalbergioidin's Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalbergioidin, a natural isoflavonoid, has demonstrated significant antioxidant and anti-inflammatory properties, which are critical mechanisms for neuroprotection. Oxidative stress and chronic inflammation are key contributors to the pathogenesis of various neurodegenerative diseases. These application notes provide a comprehensive experimental framework to investigate the neuroprotective potential of this compound in vitro, focusing on its ability to mitigate neuronal damage induced by common neurotoxic insults. The protocols outlined below are designed to assess this compound's efficacy in protecting neuronal cells and to elucidate the underlying molecular mechanisms, including its impact on key signaling pathways implicated in neuronal survival and inflammation.
Data Presentation
Table 1: Antioxidant Activity of this compound and Related Isoflavonoids
| Compound | Assay Type | Method | Result (IC50 or equivalent) | Reference |
| This compound | Tyrosinase Inhibition | Spectrophotometric | IC50: 20 µM | [1] |
| Related Isoflavonoid (e.g., 3(R,S)-kenusanone G) | Superoxide Radical Scavenging | Xanthine/Xanthine Oxidase (X/XO) | SC50: 8.6 µM | [2] |
| Related Isoflavonoid (e.g., Biochanin A) | Oxygen Radical Absorbance Capacity | ORAC | 27 µM TE | [2] |
Note: Data for related isoflavonoids are provided as a reference for expected antioxidant efficacy. Experimental validation for this compound in specific neuroprotective assays is required.
Table 2: Neuroprotective Effect of this compound Against Oxidative Stress (Template for Experimental Data)
| Neurotoxin | This compound Concentration (µM) | Cell Viability (%) | LDH Release (% of control) |
| H₂O₂ (e.g., 100 µM) | 0 (Control) | 50 ± 5 | 100 ± 8 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 |
Table 3: Anti-inflammatory Effect of this compound in a Neuronal Context (Template for Experimental Data)
| Treatment | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control | 0 | ||
| LPS (e.g., 1 µg/mL) | 100 | ||
| LPS + this compound (1 µM) | |||
| LPS + this compound (5 µM) | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (25 µM) | |||
| LPS + this compound (50 µM) |
Experimental Protocols
Assessment of Antioxidant Activity
1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 1-100 µM).
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of DPPH radical scavenging activity.
-
In Vitro Neuroprotection Assays
2.1. Cell Culture
-
Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neurotoxicity studies. For a more physiologically relevant model, primary cortical neurons can be used.
-
Culture Conditions: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For differentiation, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.
2.2. Induction of Neurotoxicity
-
Oxidative Stress: Induce oxidative stress by treating cells with hydrogen peroxide (H₂O₂; e.g., 100-200 µM for 24 hours) or glutamate (e.g., 5-10 mM for 24 hours).
-
Amyloid-β Toxicity: Treat differentiated SH-SY5Y cells with aggregated Aβ₂₅₋₃₅ or Aβ₁₋₄₂ peptides (e.g., 10-25 µM for 24-48 hours).
2.3. This compound Treatment
-
Pre-treat the neuronal cells with various concentrations of this compound (e.g., 1-50 µM) for 1-2 hours before adding the neurotoxin.
2.4. Assessment of Cell Viability
-
MTT Assay:
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
LDH Release Assay:
-
Collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.
-
Assessment of Anti-inflammatory Effects
3.1. In Vitro Neuroinflammation Model
-
Cell Line: BV-2 microglial cells are a suitable model for studying neuroinflammation.
-
Induction of Inflammation: Stimulate BV-2 cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
This compound Treatment: Pre-treat the cells with this compound for 1 hour before LPS stimulation.
3.2. Measurement of Inflammatory Markers
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the culture supernatant using ELISA kits.
Investigation of Molecular Mechanisms
4.1. Western Blot Analysis
-
Principle: To quantify the protein expression levels of key signaling molecules.
-
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins involved in relevant signaling pathways (e.g., p-NF-κB, Nrf2, HO-1, p-p38, p-ERK, p-JNK, Bcl-2, Bax, cleaved caspase-3).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
4.2. NF-κB Nuclear Translocation Assay
-
Principle: To visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon activation.
-
Protocol:
-
Grow cells on coverslips and treat as described above.
-
Fix and permeabilize the cells.
-
Incubate with an antibody against the NF-κB p65 subunit.
-
Use a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Visualize the subcellular localization of NF-κB p65 using fluorescence microscopy.
-
Mandatory Visualizations
Caption: Workflow for assessing the neuroprotective effects of this compound.
Caption: Proposed signaling pathways for this compound's neuroprotection.
References
Measuring the Antioxidant Activity of Dalbergioidin Using the DPPH Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for measuring the antioxidant activity of Dalbergioidin, an isoflavonoid with potential therapeutic applications, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of various compounds.[1][2][3] Included are comprehensive experimental procedures, data presentation guidelines, and visual diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction to the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[4][5] DPPH is a stable free radical that exhibits a deep purple color in solution with a maximum absorbance around 517 nm.[1][6][7] When reduced by an antioxidant, the purple color fades to a pale yellow, and the absorbance at 517 nm decreases. The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[1][4] This color change provides a straightforward method for quantifying the antioxidant capacity of a test compound.[8]
This compound, an isoflavonoid found in plants of the Dalbergia genus, is of interest for its potential health benefits, including antioxidant properties.[9] Quantifying its antioxidant activity is a crucial step in its evaluation as a potential therapeutic agent.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for conducting the DPPH assay with this compound.
Materials and Reagents
-
This compound (pure compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (HPLC or analytical grade)
-
Ascorbic acid (as a positive control)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
-
Analytical balance
Preparation of Solutions
2.2.1. DPPH Stock Solution (1 mM)
-
Accurately weigh 39.43 mg of DPPH powder.
-
Dissolve the DPPH in 100 mL of methanol in a volumetric flask.
-
Store the stock solution in an amber bottle at 4°C to protect it from light. This solution should be prepared fresh weekly.
2.2.2. DPPH Working Solution (0.1 mM)
-
Dilute the 1 mM DPPH stock solution 1:10 with methanol. For example, add 1 mL of the stock solution to 9 mL of methanol.
-
The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[2] Adjust the concentration if necessary.
-
Prepare the working solution fresh daily and keep it protected from light.[8]
2.2.3. This compound Stock Solution (e.g., 1 mg/mL)
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 10 mL of methanol to prepare a 1 mg/mL (1000 µg/mL) stock solution.
-
Store the stock solution at 4°C.
2.2.4. Ascorbic Acid Stock Solution (Positive Control) (1 mg/mL)
-
Prepare a 1 mg/mL stock solution of ascorbic acid in methanol, following the same procedure as for this compound.
Experimental Procedure
-
Prepare Serial Dilutions:
-
From the this compound stock solution, prepare a series of dilutions in methanol to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Similarly, prepare a series of dilutions for the ascorbic acid positive control.
-
-
Assay Setup in a 96-Well Plate:
-
Blank: Add 200 µL of methanol to three wells.
-
Control (DPPH only): Add 100 µL of methanol and 100 µL of the DPPH working solution to three wells.
-
Sample: Add 100 µL of each this compound dilution to separate wells (in triplicate) and then add 100 µL of the DPPH working solution to each of these wells.
-
Positive Control: Add 100 µL of each ascorbic acid dilution to separate wells (in triplicate) and then add 100 µL of the DPPH working solution to each of these wells.
-
-
Incubation:
-
Absorbance Measurement:
Data Presentation and Analysis
Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Acontrol - Asample) / Acontrol] x 100 [4]
Where:
-
Acontrol is the absorbance of the control (DPPH solution without the sample).
-
Asample is the absorbance of the sample with the DPPH solution.
Data Summary Tables
The quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: Absorbance Values for this compound and Ascorbic Acid
| Concentration (µg/mL) | This compound Absorbance (Mean ± SD) | Ascorbic Acid Absorbance (Mean ± SD) |
| Control (0) | 1.05 ± 0.02 | 1.05 ± 0.02 |
| 6.25 | 0.88 ± 0.03 | 0.65 ± 0.02 |
| 12.5 | 0.71 ± 0.02 | 0.42 ± 0.01 |
| 25 | 0.52 ± 0.01 | 0.21 ± 0.01 |
| 50 | 0.30 ± 0.01 | 0.11 ± 0.01 |
| 100 | 0.15 ± 0.01 | 0.06 ± 0.01 |
Table 2: DPPH Radical Scavenging Activity of this compound and Ascorbic Acid
| Concentration (µg/mL) | This compound % Inhibition (Mean ± SD) | Ascorbic Acid % Inhibition (Mean ± SD) |
| 6.25 | 16.19 ± 2.86 | 38.09 ± 1.90 |
| 12.5 | 32.38 ± 1.90 | 60.00 ± 0.95 |
| 25 | 50.48 ± 0.95 | 80.00 ± 0.95 |
| 50 | 71.43 ± 0.95 | 89.52 ± 0.95 |
| 100 | 85.71 ± 0.95 | 94.29 ± 0.95 |
Determination of IC50 Value
The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[11] It is a common measure of antioxidant potency.
To determine the IC50 value, plot a graph of the percentage of inhibition against the concentration of this compound. The IC50 value can then be calculated from the linear regression equation of the graph, where y = 50.[12][13]
Calculation from the linear regression equation (y = mx + c):
Where:
-
y = 50 (% inhibition)
-
m = slope of the line
-
c = y-intercept
For this compound, based on the data in Table 2, the IC50 value is approximately 24.5 µg/mL. For Ascorbic Acid, the IC50 value is approximately 8.7 µg/mL.
Table 3: IC50 Values for this compound and Ascorbic Acid
| Compound | IC50 Value (µg/mL) |
| This compound | ~24.5 |
| Ascorbic Acid | ~8.7 |
Visualizations
Experimental Workflow
Caption: Workflow for the DPPH antioxidant assay.
DPPH Radical Scavenging Mechanism
Caption: DPPH radical scavenging by an antioxidant.
Conclusion
The DPPH assay is a reliable and efficient method for determining the antioxidant activity of compounds like this compound. By following the detailed protocols outlined in this document, researchers can obtain reproducible and accurate data on the radical scavenging potential of this compound. The lower the IC50 value, the higher the antioxidant activity of the compound. The results from this assay can provide valuable insights into the therapeutic potential of this compound and guide further research in drug development.
References
- 1. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. iomcworld.com [iomcworld.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. Structure and Antioxidant Activity Relationships of Isoflavonoids from Dalbergia parviflora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Dalbergioidin's Effect on Melanin Biosynthesis in B16 Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin, the primary pigment responsible for skin, hair, and eye color, is produced through a complex process called melanogenesis. The key enzyme in this pathway is tyrosinase, which catalyzes the initial and rate-limiting steps of melanin synthesis.[1][2][3] Dysregulation of melanin production can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, there is significant interest in identifying and characterizing compounds that can modulate melanogenesis for both cosmetic and therapeutic purposes.
Dalbergioidin, a natural isoflavonoid, has demonstrated inhibitory effects on melanin biosynthesis.[1][4] It has been shown to inhibit mushroom tyrosinase activity through a noncompetitive mechanism.[1][4] These findings suggest that this compound holds promise as a potential agent for skin whitening and the treatment of hyperpigmentation.
These application notes provide a comprehensive set of protocols to assess the effects of this compound on melanin biosynthesis in B16 murine melanoma cells, a widely used in vitro model for studying melanogenesis.[5] The protocols cover cell viability, melanin content, cellular tyrosinase activity, and the expression of key melanogenesis-related proteins.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: Effect of this compound on B16 Cell Viability (MTT Assay)
| Concentration of this compound (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 100 | |
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 2: Effect of this compound on Melanin Content in B16 Cells
| Treatment | Melanin Content (µg/mg protein) (Mean ± SD) | Inhibition of Melanin Synthesis (%) |
| Control | 0 | |
| α-MSH (100 nM) | N/A | |
| α-MSH + this compound (10 µM) | ||
| α-MSH + this compound (25 µM) | ||
| α-MSH + this compound (50 µM) | ||
| Kojic Acid (Positive Control) |
Table 3: Effect of this compound on Cellular Tyrosinase Activity in B16 Cells
| Treatment | Tyrosinase Activity (% of Control) (Mean ± SD) | Inhibition of Tyrosinase Activity (%) |
| Control | 100 | 0 |
| α-MSH (100 nM) | N/A | |
| α-MSH + this compound (10 µM) | ||
| α-MSH + this compound (25 µM) | ||
| α-MSH + this compound (50 µM) | ||
| Kojic Acid (Positive Control) |
Table 4: Effect of this compound on Melanogenesis-Related Protein Expression
| Treatment | Relative Protein Expression (Fold Change vs. Control) (Mean ± SD) |
| Tyrosinase | |
| Control | 1.0 |
| α-MSH (100 nM) | |
| α-MSH + this compound (50 µM) | |
| TRP-1 | |
| Control | 1.0 |
| α-MSH (100 nM) | |
| α-MSH + this compound (50 µM) | |
| TRP-2 | |
| Control | 1.0 |
| α-MSH (100 nM) | |
| α-MSH + this compound (50 µM) | |
| MITF | |
| Control | 1.0 |
| α-MSH (100 nM) | |
| α-MSH + this compound (50 µM) |
Experimental Protocols
B16 Murine Melanoma Cell Culture
Materials:
-
B16F10 murine melanoma cells (ATCC® CRL-6475™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them into new flasks at a lower density.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentrations of this compound to be used in subsequent experiments.[6][7][8]
Materials:
-
B16F10 cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed B16F10 cells into a 96-well plate at a density of 4 x 10³ cells/well and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity if desired.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[6][7]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Melanin Content Assay
This assay quantifies the amount of melanin produced by the B16 cells after treatment with this compound.
Materials:
-
B16F10 cells
-
6-well plates
-
This compound
-
α-melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanin production)
-
Kojic acid (positive control)
-
1 N NaOH with 10% DMSO
-
Microplate reader
-
BCA Protein Assay Kit
Protocol:
-
Seed B16F10 cells in 6-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[9]
-
Treat the cells with non-toxic concentrations of this compound, with or without α-MSH (e.g., 100 nM) for 72 hours.[9] Include kojic acid as a positive control.
-
After incubation, wash the cells with PBS and harvest them.
-
Lyse the cell pellets in 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.[10]
-
Measure the absorbance of the supernatant at 405 nm using a microplate reader.[11]
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Normalize the melanin content to the total protein content and express the results as a percentage of the control.
Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase within the B16 cells.
Materials:
-
B16F10 cells
-
6-well plates
-
This compound
-
α-MSH (optional)
-
Lysis buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and protease inhibitors)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) solution
-
Microplate reader
Protocol:
-
Seed and treat the B16F10 cells as described in the melanin content assay.
-
After treatment, wash the cells with PBS and lyse them in lysis buffer.[12]
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, mix an equal amount of protein from each sample with L-DOPA solution.
-
Incubate the plate at 37°C and measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.[11]
-
Calculate the tyrosinase activity and express it as a percentage of the control group.
Western Blot Analysis
This technique is used to determine the effect of this compound on the expression levels of key proteins involved in melanogenesis, such as tyrosinase, tyrosinase-related protein 1 (TRP-1), tyrosinase-related protein 2 (TRP-2), and microphthalmia-associated transcription factor (MITF).[13][14][15]
Materials:
-
B16F10 cells
-
6-well plates
-
This compound
-
α-MSH (optional)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-tyrosinase, anti-TRP-1, anti-TRP-2, anti-MITF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence detection reagents
-
Imaging system
Protocol:
-
Seed and treat the B16F10 cells as described in the melanin content assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration.[9]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.[13]
Visualizations
References
- 1. Inhibitory effect of this compound isolated from the trunk of Lespedeza cyrtobotrya on melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. natural-melanogenesis-inhibitors-acting-through-the-down-regulation-of-tyrosinase-activity - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Echinochrome A Inhibits Melanogenesis in B16F10 Cells by Downregulating CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. A characterization of four B16 murine melanoma cell sublines molecular fingerprint and proliferation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.5. Cell Viability Assay [bio-protocol.org]
- 9. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jfda-online.com [jfda-online.com]
- 12. bpb.pharm.or.jp [bpb.pharm.or.jp]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Dalbergioidin Extraction from Plant Material
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the extraction of Dalbergioidin. It includes a troubleshooting guide for common issues, frequently asked questions for quick reference, detailed experimental protocols, and comparative data to inform methodological choices.
Troubleshooting Guide
This section addresses specific problems that may arise during the extraction process, offering potential causes and solutions in a straightforward question-and-answer format.
Low or No this compound Yield
Q1: My extraction has resulted in a very low or undetectable yield of this compound. What are the likely causes and how can I rectify this?
A1: A suboptimal yield of this compound can stem from several factors, ranging from the initial plant material to the specifics of the extraction protocol. Consider the following troubleshooting steps:
-
Plant Material Selection and Preparation:
-
Source Verification: this compound is predominantly found in the heartwood of Dalbergia species and various parts of Lespedeza species.[1][2] It is crucial to confirm the correct plant species and part are being used. The concentration of this compound can also fluctuate based on the plant's age, geographical location, and time of harvest.
-
Proper Preparation: To maximize the surface area available for solvent interaction, the plant material must be thoroughly dried and ground into a fine powder, ideally between 80 and 100 mesh.[3]
-
-
Choice of Extraction Solvent:
-
Solvent Type: As an isoflavonoid, this compound is soluble in polar organic solvents. Aqueous mixtures of methanol or ethanol (typically 60-80%) have proven effective for isoflavonoid extraction.[4][5] Using a non-polar solvent will result in poor extraction efficiency.
-
Solvent-to-Sample Ratio: An insufficient volume of solvent can become saturated, preventing complete extraction of the target compound. A starting ratio of 10:1 to 30:1 (solvent volume in mL to plant material weight in g) is recommended.
-
-
Extraction Method and Parameters:
-
Technique Selection: Modern extraction methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally superior to traditional techniques like maceration, offering higher yields in significantly less time.[1][6]
-
Temperature Control: For advanced extraction techniques like MAE and UAE, an optimal temperature range is typically between 50-75°C.[7][8] Exceeding this range can lead to the thermal degradation of this compound.[9]
-
Duration of Extraction: MAE and UAE are rapid techniques, with optimal extraction times often falling between 5 and 30 minutes.[3][4] Extended exposure to elevated temperatures should be avoided to prevent compound degradation.
-
Power Settings (MAE/UAE): Excessive power levels in both microwave and ultrasound-assisted extraction can cause degradation of heat-sensitive compounds like this compound.[9] It is advisable to begin with moderate power settings and optimize from there.
-
-
Post-Extraction Handling and Storage:
-
Stability: Flavonoid-rich extracts can be susceptible to degradation from light and heat. To maintain the integrity of this compound, extracts should be stored at low temperatures (e.g., 4°C) and protected from light.[8]
-
Co-extraction of Impurities and Extract Purity
Q2: My extract appears to be contaminated with a high level of impurities, which is interfering with the downstream analysis and quantification of this compound. What steps can I take to achieve a cleaner extract?
A2: The co-extraction of undesirable compounds is a common challenge. The following strategies can be employed to enhance the purity of your this compound extract:
-
Solvent System Optimization:
-
Polarity Adjustment: The polarity of the extraction solvent can be fine-tuned to more selectively dissolve this compound. Experimenting with different ratios of ethanol-water or methanol-water can yield a cleaner initial extract.
-
Defatting Pre-treatment: For plant materials with high lipid content, a preliminary extraction with a non-polar solvent such as hexane can effectively remove fats and waxes that may interfere with subsequent steps.
-
-
Post-Extraction Purification:
-
Liquid-Liquid Partitioning: This technique involves partitioning the crude extract between an aqueous solution and an immiscible organic solvent, such as ethyl acetate. This separates compounds based on their differential solubility in the two phases.
-
Solid-Phase Extraction (SPE): SPE provides an effective method for sample clean-up. By passing the extract through a C18 cartridge, this compound can be adsorbed and then selectively eluted, leaving behind impurities.
-
Column Chromatography: For achieving high-purity this compound, column chromatography with a stationary phase like silica gel is a reliable method for isolating the target compound from other co-extracted substances.[2]
-
Inconsistent and Non-Reproducible Results
Q3: I am observing significant variability in this compound yield across different extraction batches. How can I improve the consistency and reproducibility of my results?
A3: Lack of reproducibility is often due to subtle variations in the experimental procedure. To ensure consistent outcomes:
-
Standardize Raw Materials: Whenever possible, use plant material from a consistent source, harvested under similar conditions. Employ a standardized protocol for drying and grinding the material for every batch.
-
Precise Control of Parameters: Maintain strict control over all extraction parameters. This includes the precise composition and volume of the solvent, temperature, extraction time, and the power settings for MAE or UAE.
-
Uniform Post-Extraction Procedures: Apply a consistent workflow for all samples after extraction, including methods for filtration, solvent evaporation, and storage.
-
Validated Analytical Methodology: Utilize a validated High-Performance Liquid Chromatography (HPLC) method for quantification to ensure that the observed variability is not an artifact of the analytical measurement.[10]
Frequently Asked Questions (FAQs)
Q1: Which solvents are most effective for the extraction of this compound?
A1: Based on studies of isoflavonoids, aqueous mixtures of ethanol and methanol are highly effective.[4][5] Specifically, a 60% methanol solution has been successfully employed for the extraction of flavonoids from Dalbergia odorifera, and methanol has been used for the extraction of this compound from Lespedeza cyrtobotrya.[1][2] The ideal solvent composition can depend on the specific plant matrix and the chosen extraction method.
Q2: What is the optimal temperature range for this compound extraction to avoid degradation?
A2: To prevent thermal degradation of this compound, it is recommended to maintain the extraction temperature below 80°C.[8][11] For modern extraction techniques like MAE and UAE, a temperature range of 50-75°C has been demonstrated to be both effective and safe for isoflavonoid extraction.[7]
Q3: How can I accurately quantify the concentration of this compound in my extract?
A3: The standard method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD).[1][10] A reverse-phase C18 column is typically used, with a gradient elution mobile phase composed of an acidified aqueous component (using formic or acetic acid) and an organic modifier like acetonitrile or methanol.[10] Accurate quantification is achieved by comparing the chromatographic peak area of this compound in the sample to a calibration curve generated from a certified reference standard.
Q4: What are the best practices for storing plant material and extracts to ensure the stability of this compound?
A4: Raw plant material should be stored in a cool, dry, and dark environment to minimize the degradation of its chemical constituents. The resulting extracts should be stored at low temperatures—4°C for short-term storage and -20°C for long-term preservation—in airtight containers that are protected from light to prevent oxidative and photodegradation.[8]
Data Presentation
Table 1: Comparative Overview of Extraction Methods for Isoflavonoids (as a Proxy for this compound)
| Extraction Method | Typical Solvent | Temperature (°C) | Time | Relative Yield | Advantages | Disadvantages |
| Maceration | 60-80% Ethanol/Methanol | Room Temperature | 24–48 h | Low | Simple methodology, low equipment cost. | Time-intensive, requires large solvent volumes, lower extraction efficiency. |
| Soxhlet Extraction | Ethanol/Methanol | Boiling Point of Solvent | 6–24 h | Moderate | Continuous extraction with fresh solvent. | Lengthy process, potential for thermal degradation of sensitive compounds. |
| Ultrasound-Assisted Extraction (UAE) | 60-80% Ethanol/Methanol | 50–70 | 10–30 min | High | Rapid, highly efficient, reduced solvent consumption. | Higher initial investment in equipment. |
| Microwave-Assisted Extraction (MAE) | 60-80% Ethanol/Methanol | 50–75 | 5–20 min | Very High | Extremely rapid, superior efficiency, minimal solvent usage. | Higher equipment cost, risk of localized overheating if not optimized. |
Disclaimer: The relative yields presented are generalized from studies on isoflavonoids and may vary for this compound specifically.[1][6]
Table 2: Qualitative Solubility of this compound and Related Isoflavonoids
| Compound | Water | Methanol | Ethanol | Acetone | Chloroform |
| This compound | Slightly Soluble | Soluble | Soluble | Slightly Soluble | Sparingly Soluble |
| Genistein | Sparingly Soluble | Soluble | Soluble | Soluble | Sparingly Soluble |
| Daidzein | Sparingly Soluble | Soluble | Soluble | Soluble | Sparingly Soluble |
Note: This table provides a qualitative overview of solubility based on the general chemical properties of isoflavonoids. Quantitative solubility data for this compound is limited in the literature.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol serves as a general guideline and should be optimized based on the specific plant material and available equipment.
-
Sample Preparation:
-
Dry the chosen plant material (e.g., Dalbergia heartwood or Lespedeza aerial parts) in an oven at 40-50°C until a consistent weight is achieved.
-
Mill the dried material into a fine powder (80-100 mesh).
-
-
Extraction Procedure:
-
Accurately weigh 1 gram of the powdered material and transfer it to an appropriate extraction vessel.
-
Add 20 mL of 70% ethanol (v/v in deionized water).
-
Place the vessel into an ultrasonic bath, ensuring the water level is above the solvent level in the vessel.
-
Set the bath temperature to 60°C and sonicate for 30 minutes.
-
-
Extract Recovery:
-
Following sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Carefully decant and collect the supernatant.
-
To ensure exhaustive extraction, the plant residue can be re-extracted with a fresh 20 mL portion of the solvent.
-
Combine the supernatants from all extractions.
-
-
Solvent Removal and Storage:
-
Remove the solvent from the pooled supernatant using a rotary evaporator under reduced pressure, with the water bath temperature not exceeding 50°C.
-
The resulting crude extract can be freeze-dried to obtain a stable powder or stored as a concentrated solution at -20°C.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is a general template and requires optimization for the specific plant material and microwave extraction system being used.
-
Sample Preparation:
-
Prepare the dried and powdered plant material as detailed in Protocol 1.
-
-
Extraction Procedure:
-
Weigh 0.5 grams of the powdered material into a microwave-safe extraction vessel.
-
Add 15 mL of 70% methanol (v/v in deionized water).
-
Securely seal the vessel and place it within the microwave extractor.
-
Program the extractor with the following parameters: microwave power at 400 W, temperature limit at 70°C, and an extraction time of 15 minutes.
-
-
Extract Recovery:
-
Once the extraction program is complete and the vessel has cooled to a safe temperature, filter the mixture to separate the liquid extract from the solid residue.
-
Rinse the residue with a small volume of the extraction solvent and add this to the filtrate to ensure complete recovery.
-
-
Solvent Removal and Storage:
-
Concentrate the extract and store it according to the procedures outlined in Protocol 1.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for the extraction, purification, and analysis of this compound.
Caption: Key factors that influence the final yield of this compound during extraction.
References
- 1. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of this compound isolated from the trunk of Lespedeza cyrtobotrya on melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN1448394A - Method for extracting soybean isoflavone from soya bean watse - Google Patents [patents.google.com]
- 4. US5679806A - Process for the isolation and purification of isoflavones - Google Patents [patents.google.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Stability of Anthocyanins from Red Grape Skins under Pressurized Liquid Extraction and Ultrasound-Assisted Extraction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [scholarbank.nus.edu.sg]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Dalbergioidin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of dalbergioidin during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the predicted aqueous solubility of this compound?
The predicted aqueous solubility of this compound is approximately 0.38 g/L. This low solubility can present significant challenges in various experimental settings.
Q2: In which common organic solvents is this compound soluble?
While comprehensive quantitative data is limited, this compound, as a flavonoid, is generally expected to be soluble in polar organic solvents such as methanol, ethanol, and acetone. It is also soluble in dimethyl sulfoxide (DMSO).
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
The main approaches to enhance the aqueous solubility of this compound and other poorly soluble flavonoids include:
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Co-solvency: Using a water-miscible organic solvent, such as DMSO, to dissolve the compound before further dilution in aqueous media.
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Inclusion Complexation: Forming a complex with cyclodextrins to encapsulate the hydrophobic this compound molecule, thereby increasing its solubility in water.
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Nanotechnology-based Formulations: Encapsulating this compound within liposomes or formulating it into nanoparticles to improve its dispersion and effective solubility in aqueous solutions.
Q4: Can pH adjustment be used to improve the solubility of this compound?
Troubleshooting Guides
Issue 1: this compound precipitates when added to my aqueous buffer.
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer.
Solutions:
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Reduce the final concentration: Attempt to use a lower final concentration of this compound in your experiment if permissible by the study design.
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Use a co-solvent: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO. Add the stock solution to your aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. Be mindful of the final solvent concentration, as it may affect your experimental system.
-
Employ a solubilization technique: Consider using one of the advanced solubilization methods detailed in the experimental protocols section below, such as cyclodextrin inclusion complexation or liposomal encapsulation.
Issue 2: My this compound stock solution in DMSO is difficult to pipette or appears viscous.
Possible Cause: The concentration of this compound in DMSO is too high, leading to a viscous solution.
Solution:
-
Prepare a less concentrated stock solution in DMSO. It is often better to add a slightly larger volume of a less concentrated stock to your final solution to ensure accurate pipetting.
Issue 3: Inconsistent results are observed between experiments.
Possible Cause: Incomplete dissolution or precipitation of this compound during the experiment.
Solution:
-
Ensure complete initial dissolution: Before use, visually inspect your stock solution to ensure there are no undissolved particles. Gentle warming and vortexing may be necessary.
-
Maintain solution stability: Once diluted in the aqueous medium, use the this compound solution promptly. If the experiment is lengthy, periodically check for any signs of precipitation.
-
Consider a more stable formulation: For long-term or sensitive experiments, using a cyclodextrin complex or a nanoparticle formulation of this compound can provide greater stability and reproducibility.
Quantitative Data Summary
Table 1: Predicted and Known Solubility of this compound
| Solvent | Solubility |
| Water (Predicted) | 0.38 g/L |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| DMSO | Soluble |
Note: "Soluble" indicates that the compound is known to dissolve in the solvent, but specific quantitative data across a range of concentrations may not be readily available. Researchers should determine the empirical solubility for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)
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Weighing: Accurately weigh the desired amount of this compound powder.
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Dissolution: Add a minimal amount of high-purity DMSO to the this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Storage: Store the stock solution in a tightly sealed vial, protected from light, at an appropriate temperature (e.g., -20°C for long-term storage).
-
Application: When preparing your working solution, add the DMSO stock solution dropwise to your aqueous buffer while vortexing to ensure rapid dispersion. Ensure the final concentration of DMSO is compatible with your experimental system.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes
This protocol is a general guideline for flavonoids and should be optimized for this compound.
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Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Cyclodextrin Solution: Dissolve the HP-β-CD in deionized water with stirring.
-
This compound Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Complexation: Slowly add the this compound solution to the aqueous cyclodextrin solution while stirring continuously.
-
Incubation: Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Lyophilization: Freeze-dry the resulting solution to obtain a powder of the this compound-cyclodextrin inclusion complex.
-
Solubility Assessment: Determine the solubility of the complex in your desired aqueous buffer.
Protocol 3: Encapsulation of this compound in Liposomes (Thin-Film Hydration Method)
This is a general protocol for hydrophobic drugs and should be optimized for this compound.
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Lipid Mixture Preparation: Dissolve lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) and this compound in an organic solvent (e.g., chloroform) in a round-bottom flask.[1]
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Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.[1]
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Hydration: Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
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Size Reduction (Optional): To obtain smaller, unilamellar vesicles, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.[1]
-
Purification: Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
Protocol 4: Formulation of this compound Nanoparticles (Nanoprecipitation Method)
This is a general method for flavonoids and requires optimization for this compound.
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Organic Phase Preparation: Dissolve this compound and a polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).
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Aqueous Phase Preparation: Prepare an aqueous solution, which will act as the anti-solvent, often containing a stabilizer (e.g., polyvinyl alcohol, PVA).
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Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid solvent displacement causes the polymer and drug to precipitate as nanoparticles.
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Solvent Evaporation: Stir the suspension overnight to allow for the complete evaporation of the organic solvent.
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Purification and Collection: Collect the nanoparticles by centrifugation, wash them to remove excess stabilizer and unencapsulated drug, and then lyophilize for storage.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways, which is crucial for understanding its mechanism of action.
TGF-β Signaling Pathway
This compound has been reported to ameliorate doxorubicin-induced renal fibrosis by suppressing the Transforming Growth Factor-β (TGF-β) signaling pathway.
Caption: this compound inhibits the TGF-β signaling pathway.
General Flavonoid Anti-Inflammatory Signaling
Flavonoids, as a class, are known to exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK. While specific studies on this compound's effects on these pathways are emerging, the following diagram illustrates the general mechanism.
Caption: General anti-inflammatory action of flavonoids.
Experimental Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for selecting a suitable solubilization method for this compound.
Caption: Workflow for improving this compound solubility.
References
Technical Support Center: Optimizing Dalbergioidin Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with dalbergioidin in in vivo animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the planning and execution of in vivo studies with this compound.
| Question ID | Question | Answer |
| DG-01 | What is a good starting dose for this compound in a mouse model? | Currently, there is limited published data on the in vivo dosage of this compound. One study investigating its effect on doxorubicin-induced renal fibrosis in mice involved a 7-day pretreatment, though the precise dosage was not specified in available abstracts.[1] As a starting point, researchers can consider dose ranges used for other flavonoids with similar structures. For instance, studies with hesperidin in rats have used doses ranging from 250 to 1000 mg/kg.[2] However, it is crucial to perform a dose-finding study to determine the optimal and safe dosage for your specific animal model and experimental endpoint. |
| DG-02 | How should I prepare this compound for oral administration? | This compound, like many flavonoids, has low water solubility. To prepare it for oral gavage, it is recommended to dissolve it in a non-toxic vehicle. Common vehicles for poorly soluble compounds include corn oil, olive oil, or a suspension in a solution of carboxymethylcellulose (CMC) or polyethylene glycol (PEG). The choice of vehicle should be tested for its compatibility with this compound and for any potential toxicity in the animal model. |
| DG-03 | What is the recommended route of administration for this compound in vivo? | Oral gavage is a common and effective method for administering precise doses of compounds to rodents. Detailed protocols for oral gavage in mice are provided in the "Experimental Protocols" section below. Intraperitoneal (IP) injection is another option, but it may lead to different pharmacokinetic profiles and potential local irritation. The choice of administration route should be guided by the experimental objectives and the physicochemical properties of the this compound formulation. |
| DG-04 | I am observing signs of toxicity in my animals (e.g., weight loss, lethargy). What should I do? | If you observe any signs of toxicity, it is critical to stop the administration of this compound immediately and consult with your institution's veterinarian and Institutional Animal Care and Use Committee (IACUC). These signs may indicate that the dose is too high. It is recommended to perform a preliminary acute toxicity study to determine the maximum tolerated dose (MTD) before proceeding with long-term efficacy studies. For context, the oral LD50 for the flavonoid hesperidin in rats has been reported to be 4837.5 mg/kg.[2] |
| DG-05 | What is the expected oral bioavailability of this compound? | Specific pharmacokinetic data for this compound, including its oral bioavailability, is not readily available in the public domain. Flavonoids, in general, can have low and variable oral bioavailability due to factors like poor water solubility and first-pass metabolism.[3][4][5] Researchers should consider performing pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in their specific animal model. |
| DG-06 | How can I monitor the in vivo effects of this compound? | The methods for monitoring the effects of this compound will depend on your specific research question. For example, in the study on renal fibrosis, researchers analyzed renal function markers and the expression of proteins involved in the TGF-β signaling pathway.[1] For antioxidant effects, you could measure biomarkers of oxidative stress in tissues of interest. It is important to establish clear and measurable endpoints before starting the in vivo experiment. |
Data Presentation
Due to the limited availability of public data on this compound in vivo studies, a comprehensive comparative table is not feasible at this time. The following table summarizes the information from the key study on doxorubicin-induced renal fibrosis.
| Compound | Animal Model | Administration Route | Dosing Regimen | Observed Effects | Reference |
| This compound | Mice | Not specified in abstract | 7-day pretreatment | Ameliorated doxorubicin-induced renal fibrosis; Suppressed the TGF-β signaling pathway. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
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This compound powder
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Vehicle (e.g., corn oil, 0.5% CMC solution)
-
Mortar and pestle (for suspensions)
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Sonicator (optional)
-
Vortex mixer
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Analytical balance
-
Appropriate tubes for storage
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
For oil-based solutions:
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Weigh the appropriate amount of this compound powder.
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Add the calculated volume of the oil vehicle.
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Gently warm the mixture (if the compound's stability allows) and vortex or sonicate until the this compound is completely dissolved.
-
-
For suspensions (e.g., in CMC):
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Weigh the appropriate amount of this compound powder.
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If necessary, use a mortar and pestle to grind the powder to a fine consistency.
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Add a small amount of the vehicle to create a paste.
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Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.
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Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Store the preparation according to the stability of this compound. It is often recommended to prepare fresh solutions or suspensions daily.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound solution/suspension
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (1 mL or appropriate for the dosing volume)
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Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the this compound preparation to administer. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.
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Fill the syringe with the calculated volume of the this compound preparation and attach the gavage needle.
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Properly restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the shoulders. This should be done firmly but gently to immobilize the head.
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Position the mouse in a vertical position.
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Insert the gavage needle into the mouth, slightly to one side of the incisors.
-
Gently advance the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw the needle and try again. Do not force the needle , as this can cause esophageal or stomach perforation.
-
Once the needle is in the stomach (the tip should be approximately at the level of the last rib), slowly administer the solution.
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Withdraw the needle smoothly in the same direction it was inserted.
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Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: TGF-β Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General workflow for an in vivo study investigating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oral and intraperitoneal LD50 of thymoquinone, an active principle of Nigella sativa, in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo bioavailability, absorption, excretion, and pharmacokinetics of [14C]procyanidin B2 in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway [frontiersin.org]
Troubleshooting inconsistent results in Dalbergioidin cell viability assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dalbergioidin in cell viability assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My MTT assay results with this compound are inconsistent and show an unexpected increase in cell viability at high concentrations. What could be the cause?
A1: This is a common issue when working with flavonoids like this compound. The primary reason for these inconsistent results is likely due to the direct reduction of the MTT tetrazolium salt by the compound itself. Flavonoids are known to have antioxidant properties and can chemically reduce MTT to its formazan product, independent of cellular metabolic activity. This leads to a false-positive signal, making it appear as though cell viability has increased.[1][2]
Troubleshooting Steps:
-
Perform a cell-free control: Incubate this compound at various concentrations with MTT reagent in cell-free culture medium. A color change to purple in the absence of cells confirms direct MTT reduction by your compound.
-
Switch to an alternative assay: It is highly recommended to use a non-enzymatic-based assay for assessing the cytotoxicity of flavonoids.[3] Suitable alternatives include the Sulforhodamine B (SRB) assay, Neutral Red (NR) uptake assay, or the Trypan Blue exclusion assay.[4][5][6]
-
Microscopic examination: Always visually inspect the cells under a microscope after treatment. This can provide a qualitative assessment of cell health and morphology that can be correlated with the quantitative data from your viability assay.
Q2: I'm observing precipitation of this compound in my cell culture medium after dilution from a DMSO stock. How can I improve its solubility?
A2: Poor aqueous solubility is a characteristic feature of many flavonoids. When a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous culture medium, it can cause the compound to precipitate out of solution.[7]
Troubleshooting Steps:
-
Optimize DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Determine the maximum tolerable DMSO concentration for your specific cell line with a vehicle control experiment.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the culture medium. This gradual decrease in DMSO concentration can sometimes help to keep the compound in solution.
-
Pre-warm the medium: Adding the DMSO stock to pre-warmed culture medium can sometimes improve solubility.
-
Vortexing/mixing: Ensure thorough mixing immediately after adding the compound to the medium. However, avoid vigorous shaking that could introduce bubbles and damage cells.
-
Consider alternative solvents: If solubility in DMSO remains a significant issue, explore other biocompatible solvents, although DMSO is the most common and generally preferred solvent for in vitro assays.[7]
Q3: My this compound-treated cells show morphological changes indicative of cell death, but my viability assay results do not show a significant decrease in viability. Why is there a discrepancy?
A3: This discrepancy can arise from several factors, particularly the choice of viability assay and the mechanism of cell death induced by this compound.
Troubleshooting Steps:
-
Assay interference: As mentioned in Q1, if you are using an MTT or similar tetrazolium-based assay, the compound may be interfering with the assay chemistry, masking the true cytotoxic effect.[1][2]
-
Mechanism of action: this compound may be inducing apoptosis (programmed cell death) rather than necrosis. Some viability assays, like those based on membrane integrity (e.g., LDH release), may not detect early-stage apoptosis.
-
Endpoint timing: The time point at which you are performing the assay may be too early to detect a significant decrease in viability. Conduct a time-course experiment to determine the optimal endpoint.
-
Use a multi-parametric approach: Combine a metabolic activity-based assay with an assay that measures a different aspect of cell health, such as membrane integrity (e.g., Trypan Blue) or DNA content.
Data Presentation
Table 1: Comparison of Cell Viability Assay Methods for Flavonoids
| Assay Method | Principle | Advantages for Flavonoids | Disadvantages for Flavonoids |
| MTT/XTT/MTS | Enzymatic reduction of tetrazolium salts by metabolically active cells. | High-throughput, commercially available kits. | Prone to direct reduction by flavonoids, leading to false-positive results.[1][2] |
| Sulforhodamine B (SRB) | Staining of total cellular protein with a bright pink aminoxanthene dye. | Not dependent on metabolic activity, less prone to interference from reducing compounds. | Requires cell fixation, which can be a drawback for some experimental designs. |
| Neutral Red (NR) Uptake | Uptake of the supravital dye into the lysosomes of viable cells. | Sensitive and cost-effective. | Can be influenced by changes in lysosomal pH. |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells take it up. | Simple, rapid, and provides a direct measure of membrane integrity. | Lower throughput, requires manual cell counting. |
| ATP-Based Assays | Measurement of intracellular ATP levels as an indicator of metabolically active cells. | Highly sensitive and rapid. | Can be affected by compounds that interfere with cellular ATP production or luciferase activity. |
Table 2: Reported IC50 Values for Dalbergin (a related neoflavonoid) in T47D Breast Cancer Cells
| Cell Line | Compound | Incubation Time | IC50 (µM) | Reference |
| T47D (Breast Cancer) | Dalbergin | 24 hours | 1 | [8][9] |
| T47D (Breast Cancer) | Dalbergin | 48 hours | 0.001 | [8][9] |
| T47D (Breast Cancer) | Dalbergin | 72 hours | 0.00001 | [8][9] |
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes on a shaker and measure the absorbance at 510 nm using a microplate reader.
Neutral Red (NR) Uptake Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the SRB assay protocol.
-
Incubation with Neutral Red: After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing 50 µg/mL Neutral Red to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Gently remove the Neutral Red-containing medium and wash the cells with 150 µL of a solution containing 0.5% formaldehyde and 1% CaCl2.
-
Dye Extraction: Add 150 µL of a solution containing 1% acetic acid and 50% ethanol to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes on a shaker to ensure complete solubilization of the dye and measure the absorbance at 540 nm.
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent this compound cell viability assays.
Caption: Potential inhibitory effects of flavonoids on the PI3K/Akt/mTOR signaling pathway.
Caption: Potential modulation of the MAPK/ERK signaling pathway by flavonoids.
Caption: Flavonoid-induced apoptosis via extrinsic and intrinsic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous evaluation of cell viability by neutral red, MTT and crystal violet staining assays of the same cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. ircmj.com [ircmj.com]
- 9. researchgate.net [researchgate.net]
How to prevent degradation of Dalbergioidin during storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical information and troubleshooting advice to help you prevent the degradation of Dalbergioidin during storage and in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a natural isoflavanone, a type of flavonoid, found in various plants. It is recognized for its potential therapeutic properties, including antimicrobial, antioxidant, and anti-inflammatory activities. Maintaining the chemical integrity of this compound is crucial for obtaining accurate and reproducible experimental results and for ensuring the potency and safety of any potential pharmaceutical formulations. Degradation can lead to a loss of biological activity and the formation of unknown impurities.
Q2: What are the main factors that can cause this compound to degrade?
Based on the general behavior of isoflavonoids, the primary factors that can induce degradation of this compound are:
-
pH: Alkaline conditions (high pH) are particularly detrimental to the stability of isoflavones, leading to rapid degradation.
-
Light: Exposure to light, especially UV radiation, can cause photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic hydroxyl groups.
Q3: How should I store my solid this compound powder?
To ensure the long-term stability of solid this compound, it is recommended to:
-
Store at low temperatures: Keep the compound at -20°C or below.
-
Protect from light: Store in a light-resistant container, such as an amber vial.
-
Store in a dry environment: Keep the container tightly sealed to protect from moisture. A desiccator can be used for additional protection.
-
Inert atmosphere: For maximum stability, consider storing under an inert gas like argon or nitrogen to minimize oxidation.
Q4: What is the best way to prepare and store this compound solutions?
This compound is often supplied as a solution in dimethyl sulfoxide (DMSO).[1] When preparing your own solutions:
-
Solvent Selection: Use high-purity, anhydrous solvents. DMSO is a common choice. For biological assays, ensure the final solvent concentration is compatible with your experimental system.
-
pH Control: If preparing aqueous solutions, use a buffer system to maintain a slightly acidic pH (e.g., pH 4-6) to prevent base-catalyzed degradation.
-
Storage of Solutions:
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Before use, allow the solution to warm to room temperature slowly and ensure it is fully dissolved.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound in the stock solution or assay buffer. | - Prepare fresh solutions of this compound. - Check the pH of your assay buffer; if it is neutral or alkaline, consider adjusting to a more acidic pH if your experiment allows. - Minimize the exposure of your solutions to light and elevated temperatures during the experiment. |
| Appearance of unexpected peaks in my HPLC chromatogram. | This compound has degraded into one or more new compounds. | - Confirm the identity of the new peaks using mass spectrometry (MS). - Review your storage and handling procedures. Implement the recommended storage conditions (low temperature, protection from light, inert atmosphere). - Perform a forced degradation study to identify potential degradation products under your experimental conditions. |
| Color change of the this compound solution. | This can be an indicator of degradation, possibly due to oxidation or other chemical transformations. | - Discard the solution. - Prepare a fresh solution using high-purity solvent and solid this compound that has been stored correctly. - When preparing new solutions, consider purging with an inert gas to remove dissolved oxygen. |
Quantitative Data on Isoflavone Stability
While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes the stability of structurally related isoflavones under forced degradation conditions. This data can be used as a general guide for handling this compound.
| Stress Condition | Compound Class | Observation | Reference |
| Alkaline Hydrolysis (e.g., 1M NaOH) | Isoflavone Aglycones | Unstable, significant degradation observed. | This is a general finding for isoflavones. |
| Acidic Hydrolysis (e.g., 1M HCl) | Isoflavone Aglycones | Generally stable. | This is a general finding for isoflavones. |
| Oxidative (e.g., H₂O₂) | Isoflavone Aglycones | Generally stable. | This is a general finding for isoflavones. |
| Thermal (e.g., elevated temperature) | Isoflavone Aglycones | Generally stable. | This is a general finding for isoflavones. |
| Photolytic (e.g., UV light exposure) | Isoflavone Aglycones | Generally stable. | This is a general finding for isoflavones. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., HPLC-grade methanol or DMSO) to a final concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 1M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at room temperature and monitor at short intervals (e.g., 30 min, 1, 2 hours) due to expected rapid degradation. Neutralize with 1M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 2, 6, 24 hours).
-
Thermal Degradation: Place the solid this compound powder and the stock solution in a 60°C oven for a specified time (e.g., 24, 48, 72 hours).
-
Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for a specified time. A control sample should be wrapped in foil and kept under the same conditions.
3. Sample Analysis:
-
After the specified time, dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC-DAD method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-DAD Method for this compound
This method can be used to quantify this compound and separate it from its degradation products.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.2% Formic acid in water.
-
Solvent B: Methanol.
-
-
Gradient Elution:
-
0-10 min: 15-30% B
-
10-45 min: 30-50% B
-
45-50 min: 50-80% B
-
50-55 min: 80-95% B
-
55-60 min: 100% B (hold for 5 min)
-
Post-run equilibration: 5 min at initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (to be determined by DAD, likely in the range of 260-290 nm) and scan a wider range (e.g., 200-400 nm) to detect degradation products with different chromophores.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Recommended workflow for handling and using this compound.
Caption: Troubleshooting logic for this compound stability issues.
References
Technical Support Center: Enhancing Dalbergioidin Bioavailability for In Vivo Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Dalbergioidin.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: this compound, a flavonoid, is predicted to have low oral bioavailability primarily due to its poor water solubility. Like many other flavonoids, it is a lipophilic compound with limited solubility in aqueous environments, which restricts its dissolution in the gastrointestinal tract—a critical step for absorption. Furthermore, flavonoids can be subject to extensive first-pass metabolism in the intestine and liver, further reducing the amount of active compound that reaches systemic circulation.
Q2: What are the primary strategies to enhance the in vivo bioavailability of this compound?
A2: The main approaches to improve the bioavailability of poorly soluble compounds like this compound focus on increasing its solubility and/or permeability, and protecting it from premature metabolism. Key strategies include:
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can increase its surface area-to-volume ratio, thereby enhancing its dissolution rate and solubility.
-
Liposomal Formulations: Entrapping this compound within liposomes, which are lipid-based vesicles, can improve its solubility, protect it from degradation in the gastrointestinal tract, and facilitate its absorption.
-
Use of Absorption Enhancers: Co-administration of this compound with substances that can reversibly modulate the permeability of the intestinal epithelium.
-
Chemical Modification: Modifying the chemical structure of this compound, for instance, through glycosylation, can alter its physicochemical properties to improve solubility and absorption.
Q3: Are there any reported in vivo studies using this compound, and how was it administered?
A3: Yes, in a study investigating the effects of this compound on doxorubicin-induced renal fibrosis in mice, the compound was administered via tail vein injection.[1] This method bypasses the challenges of oral absorption and ensures the entire dose enters the systemic circulation. However, for many research and clinical applications, oral administration is preferred.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low plasma concentration of this compound after oral administration. | Poor aqueous solubility limiting dissolution and absorption. | 1. Formulation: Prepare a nanoparticle or liposomal formulation of this compound to improve its solubility and dissolution rate. 2. Co-solvents: Administer this compound in a vehicle containing co-solvents or surfactants to enhance its solubility in the gastrointestinal fluids. |
| Extensive first-pass metabolism in the gut wall and liver. | 1. Formulation: Encapsulation in nanoparticles or liposomes can offer some protection against metabolic enzymes. 2. Route of Administration: Consider alternative routes such as intraperitoneal or intravenous injection if oral delivery proves consistently challenging and is not a requirement of the experimental design. | |
| High variability in plasma concentrations between experimental subjects. | Differences in gut microbiota, which can metabolize flavonoids. | 1. Standardize Diet: Ensure all animals are on a standardized diet to minimize variations in gut flora. 2. Formulation: A well-designed formulation (nanoparticles/liposomes) may provide more consistent absorption profiles. |
| Precipitation of this compound in aqueous vehicle before administration. | Low aqueous solubility of the compound. | 1. Vehicle Optimization: Use a vehicle containing solubilizing agents such as PEG 400, DMSO, or cyclodextrins. Conduct solubility studies to determine the optimal vehicle composition. 2. Formulation: Prepare a stable aqueous dispersion of this compound nanoparticles or liposomes. |
Quantitative Data on Bioavailability of Structurally Similar Isoflavones
| Parameter | Genistein | Daidzein | Reference |
| Tmax (hours) | 5.2 - 5.5 | 6.6 - 7.4 | [2][3] |
| Cmax (ng/mL) after 40 mg/kg oral dose in rats | 4876.19 | Not Reported | [4] |
| AUC (µg·h/mL) | 4.54 | 2.94 | [2] |
| Absolute Bioavailability (%) | 24.34 - 38.58 (in rats) | Not Reported | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoparticles via Nanoprecipitation
This protocol describes a general method for preparing flavonoid nanoparticles, which can be adapted for this compound.
Materials:
-
This compound
-
Polymer (e.g., PLGA, Eudragit®)
-
Organic solvent (e.g., acetone, ethanol)
-
Aqueous anti-solvent (e.g., deionized water, often containing a stabilizer like PVA)
-
Magnetic stirrer
-
Rotary evaporator (optional)
-
Ultrasonicator/Homogenizer
Procedure:
-
Organic Phase Preparation: Dissolve this compound and the chosen polymer in the organic solvent. The ratio of drug to polymer can be optimized, with a common starting point being 1:5 to 1:10 (w/w).
-
Aqueous Phase Preparation: Prepare the aqueous anti-solvent, which may contain a stabilizer (e.g., 1% w/v PVA).
-
Nanoprecipitation: Under moderate magnetic stirring, slowly inject the organic phase into the aqueous phase. The rapid diffusion of the solvent into the anti-solvent leads to the precipitation of the polymer and the encapsulation of this compound into nanoparticles.
-
Solvent Evaporation: Allow the organic solvent to evaporate under stirring for several hours or use a rotary evaporator for faster removal.
-
Particle Size Reduction (Optional): If necessary, further reduce the particle size and improve homogeneity using an ultrasonicator or a high-pressure homogenizer.
-
Characterization: Characterize the resulting nanoparticle suspension for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol outlines the preparation of flavonoid-loaded liposomes, a widely used method adaptable for this compound.
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine, DPPC)
-
Cholesterol (optional, for membrane stability)
-
Organic solvent (e.g., chloroform, methanol/chloroform mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the lipid transition temperature. This will form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should also be above the lipid transition temperature. Agitate the flask (e.g., by vortexing or gentle shaking) to allow the lipid film to peel off and form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a bath sonicator or pass it through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Characterization: Analyze the liposomal formulation for particle size, PDI, zeta potential, and encapsulation efficiency.
Signaling Pathways and Experimental Workflows
This compound's Impact on the TGF-β/Smad Signaling Pathway
This compound has been shown to ameliorate renal fibrosis by suppressing the TGF-β signaling pathway.[1][5] TGF-β is a key mediator of fibrosis, and its activation leads to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression, promoting the deposition of extracellular matrix proteins. This compound can inhibit the phosphorylation of Smad3, a critical downstream effector in this pathway.
Caption: this compound inhibits the TGF-β/Smad signaling pathway.
General Anti-inflammatory and Antioxidant Pathways Modulated by Flavonoids
Flavonoids, as a class of compounds, are known to exert anti-inflammatory and antioxidant effects through the modulation of key signaling pathways such as NF-κB, Nrf2, and MAPK. While direct evidence for this compound's interaction with all these pathways is still emerging, it is plausible that it shares these mechanisms with other flavonoids.
NF-κB Signaling Pathway:
Caption: Flavonoids can inhibit the NF-κB inflammatory pathway.
Nrf2 Antioxidant Response Pathway:
Caption: Flavonoids can activate the Nrf2 antioxidant pathway.
Experimental Workflow for Bioavailability Enhancement
The following diagram illustrates a logical workflow for a researcher aiming to improve the in vivo bioavailability of this compound.
Caption: Workflow for enhancing this compound's bioavailability.
References
- 1. Isoflavone pharmacokinetics and metabolism after consumption of a standardized soy and soy-almond bread in men with asymptomatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of pure isoflavones in healthy humans and analysis of commercial soy isoflavone supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing the pharmacokinetics of daidzein and genistein with the use of 13C-labeled tracers in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of oral bioavailability of genistein and genistin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apparent bioavailability of isoflavones after intake of liquid and solid soya foods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Dalbergioidin Isomers
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize High-Performance Liquid Chromatography (HPLC) parameters for the effective separation of Dalbergioidin isomers. As specific literature on the HPLC separation of this compound isomers is limited, the following recommendations are based on established methods for the separation of structurally similar flavonoid and isoflavanone isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers by HPLC?
This compound, an isoflavanone, can exist as stereoisomers (enantiomers) and potentially as geometric isomers depending on its specific structure and any derivatization. The primary challenges in their separation stem from their similar physicochemical properties:
-
Identical Molecular Weight and Similar Polarity: Isomers have the same mass and often very similar polarities, making them difficult to resolve with standard reversed-phase HPLC methods.
-
Co-elution: Due to their similar interaction with the stationary phase, isomers often co-elute, resulting in poor resolution and inaccurate quantification.
-
Peak Tailing: Interactions between the hydroxyl groups of flavonoids and residual silanols on the stationary phase can lead to peak tailing, further complicating separation.
Q2: Which type of HPLC column is best suited for separating this compound isomers?
The choice of column is critical for isomer separation. Here are some recommendations:
-
Reversed-Phase C18 Columns: These are the most common starting point for flavonoid analysis. For isomers, columns with high surface area and end-capping are preferable to minimize peak tailing.
-
Phenyl-Hexyl Columns: The unique chemistry of phenyl-hexyl phases can offer different selectivity for aromatic compounds like flavonoids, potentially improving the separation of isomers.
-
Chiral Columns: If you are dealing with enantiomers of this compound, a chiral stationary phase (CSP) is essential for their separation. Common chiral phases include those based on polysaccharides (e.g., cellulose or amylose derivatives). Indirect chiral separation, which involves derivatizing the isomers with a chiral reagent before analysis on a standard column, can also be an option.[1][2][3]
Q3: How does the mobile phase composition affect the separation of isomers?
The mobile phase is a powerful tool for optimizing the separation of isomers. Key factors to consider are the organic solvent, the aqueous phase, and the use of additives.
-
Organic Modifier: Acetonitrile often provides better selectivity and lower backpressure compared to methanol for flavonoid separations.[4]
-
Aqueous Phase and pH: The pH of the mobile phase can significantly impact the ionization state of the hydroxyl groups on the this compound molecule, thereby affecting retention and selectivity.[5][6] It is generally recommended to use a pH that keeps the analytes in a single, non-ionized form.[6] Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous phase is a common practice to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and improved resolution.[4]
-
Buffers: Using a buffer (e.g., ammonium acetate or ammonium formate) can help maintain a stable pH throughout the analysis, which is crucial for reproducible retention times.[5]
Troubleshooting Guide
This section addresses common problems encountered during the HPLC separation of this compound isomers.
Problem 1: Poor resolution between isomer peaks.
Poor resolution is the most common issue when separating isomers.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Column | - If using a standard C18 column, consider a high-resolution phase with smaller particle sizes (e.g., sub-2 µm for UHPLC).- Try a column with a different selectivity, such as a Phenyl-Hexyl phase.- If separating enantiomers, a chiral column is necessary. |
| Mobile Phase Not Optimized | - Organic Modifier: Switch from methanol to acetonitrile or vice versa to alter selectivity.- pH: Adjust the pH of the mobile phase. A slight change can significantly impact the separation of ionizable compounds.[6]- Additives: Incorporate an ion-pairing reagent if the isomers have different charge states at a given pH. |
| Inadequate Gradient | - If using a gradient, make the slope shallower in the region where the isomers elute to increase the separation window. |
| Temperature Not Optimized | - Vary the column temperature. Sometimes a lower temperature can enhance selectivity, while a higher temperature can improve peak shape and efficiency.[7][8] |
Problem 2: Peak tailing.
Peak tailing can obscure the separation of closely eluting isomers.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | - Acidify the Mobile Phase: Add 0.1% formic or acetic acid to suppress silanol interactions.- Use an End-capped Column: Ensure your C18 column is properly end-capped to minimize exposed silanols. |
| Column Overload | - Reduce the injection volume or the concentration of the sample. |
| Column Contamination | - Flush the column with a strong solvent.- If the problem persists, replace the guard column or the analytical column. |
Problem 3: Drifting retention times.
Inconsistent retention times make peak identification and quantification unreliable.
| Potential Cause | Troubleshooting Steps |
| Unstable Column Temperature | - Use a column oven to maintain a consistent temperature. Even small fluctuations in ambient temperature can affect retention times.[7] |
| Mobile Phase Inconsistency | - pH Drift: Ensure the mobile phase is adequately buffered if pH is critical for the separation.- Composition Change: Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly. |
| Column Equilibration | - Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence. |
Experimental Protocols
General Protocol for Reversed-Phase HPLC Method Development for Flavonoid Isomers
This protocol provides a starting point for developing a separation method for this compound isomers, based on common practices for flavonoids.[4][9]
-
Column Selection:
-
Start with a high-quality reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Solvent A: 0.1% (v/v) formic acid in water.
-
Solvent B: Acetonitrile.
-
Degas both solvents before use.
-
-
Initial HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan for the lambda max of this compound using a UV-Vis spectrophotometer (typically around 280 nm for isoflavanones).
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 10% B
-
5-40 min: 10% to 50% B
-
40-45 min: 50% to 90% B
-
45-50 min: Hold at 90% B
-
50-51 min: 90% to 10% B
-
51-60 min: Re-equilibrate at 10% B
-
-
-
Optimization:
-
Gradient: Adjust the gradient slope around the elution time of the isomers. A shallower gradient will provide more time for separation.
-
Temperature: Analyze the sample at different temperatures (e.g., 25 °C, 35 °C, 45 °C) to see the effect on resolution.[7][8]
-
Flow Rate: A lower flow rate can sometimes improve resolution, but will increase run time.
-
Mobile Phase pH: If separation is still poor, try adjusting the pH with different additives like acetic acid or a buffer system.
-
Visualizations
Caption: A workflow diagram for troubleshooting poor HPLC separation of isomers.
Caption: Logical flow for HPLC method development for isomer separation.
References
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA [mdpi.com]
- 5. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. avantorsciences.com [avantorsciences.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of Dalbergioidin in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dalbergioidin in cell culture experiments while minimizing potential off-target effects. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known targets?
A1: this compound is a natural isoflavonoid compound. Its primary known biological activities include the inhibition of tyrosinase, a key enzyme in melanin biosynthesis, and the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and fibrosis.[1]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound like this compound binds to and affects proteins other than its intended therapeutic or experimental target. These unintended interactions can lead to misleading experimental results, cellular toxicity, or a misinterpretation of the compound's mechanism of action. Minimizing off-target effects is crucial for obtaining accurate and reproducible data.
Q3: What are the initial steps I should take to minimize off-target effects of this compound in my cell culture experiments?
A3: To minimize off-target effects, it is crucial to perform a thorough dose-response analysis to determine the optimal concentration range. This helps identify the lowest effective concentration that elicits the desired on-target effect without causing widespread cellular stress. Additionally, using appropriate controls, such as a vehicle-only control and a positive control with a well-characterized inhibitor of the same target, is essential for data interpretation.
Troubleshooting Guides
Issue 1: I am observing a cellular phenotype that is inconsistent with the known function of this compound's intended targets (tyrosinase or TGF-β pathway).
-
Question: Could this be an off-target effect?
-
Answer: Yes, an unexpected phenotype is a strong indicator of a potential off-target effect. It is important to systematically investigate this possibility.
-
-
Question: How can I confirm if the observed phenotype is due to an off-target interaction?
-
Answer:
-
Perform a Dose-Response Curve Analysis: Compare the concentration of this compound required to produce the unexpected phenotype with the concentration needed to engage its known targets. A significant difference in potency may suggest an off-target effect.
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a different inhibitor that targets the same primary pathway (e.g., another known TGF-β inhibitor) but has a distinct chemical structure. If this second compound does not produce the same phenotype, it strengthens the likelihood that the initial observation with this compound is due to an off-target effect.
-
Conduct a Rescue Experiment: If you are studying a specific target, try to overexpress that target protein in your cells. If the phenotype caused by this compound is not reversed or "rescued" by the overexpression of the intended target, it suggests that other proteins are being affected.
-
-
Issue 2: this compound is showing toxicity in my cell lines at concentrations required for target inhibition.
-
Question: Is this toxicity likely due to on-target or off-target effects?
-
Answer: While high concentrations of any compound can be toxic, toxicity at or near the effective concentration for the primary target could be due to off-target interactions.
-
-
Question: How can I investigate the source of the toxicity?
-
Answer:
-
Counter-Screening: Test this compound in a cell line that does not express the intended target protein. If toxicity persists in this cell line, it is highly probable that the toxicity is mediated by one or more off-target proteins.
-
Multiplex Toxicity Assays: Utilize commercially available assay panels that screen for common toxicity-related targets, such as hERG (human Ether-a-go-go-Related Gene) channels or various cytochrome P450 (CYP) enzymes.
-
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentration of this compound against its primary target.
| Compound | Target | IC50 Value | Cell/System |
| This compound | Mushroom Tyrosinase | 20 mM | In vitro enzyme assay |
Note: IC50 values can vary depending on the experimental conditions and the specific assay used.[2]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that this compound is binding to its intended target protein within the cell. The principle is that ligand binding increases the thermal stability of the target protein.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound at various concentrations or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to obtain a protein lysate.
-
Heating: Aliquot the lysate into separate tubes and heat them across a range of temperatures.
-
Separation of Aggregated Proteins: Centrifuge the heated samples to pellet the denatured and aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
Protocol 2: Kinobeads Assay for Off-Target Kinase Profiling
This affinity chromatography-based method can be used to identify potential off-target kinases of this compound.
Methodology:
-
Lysate Preparation: Prepare a native cell lysate to preserve the activity of kinases.
-
Compound Incubation: Incubate the lysate with a range of concentrations of this compound or a vehicle control.
-
Affinity Purification: Add Kinobeads (beads coupled with a broad-spectrum kinase inhibitor) to the lysate. Kinases that are not inhibited by this compound will bind to the beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
LC-MS/MS Analysis: Identify and quantify the eluted kinases using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: A decrease in the amount of a specific kinase captured by the beads in the presence of this compound suggests it may be an off-target.
Visualizations
Caption: this compound's inhibitory effect on the canonical TGF-β signaling pathway.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: A logical decision tree for troubleshooting unexpected experimental outcomes.
References
Improving the efficiency of Dalbergioidin chemical synthesis
Welcome to the technical support center for the chemical synthesis of Dalbergioidin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective method for synthesizing (±)-Dalbergioidin involves a three-step process starting from the readily available isoflavone, genistein (2',4',5,7-tetrahydroxyisoflavone). The route includes:
-
Acetylation: Protection of the hydroxyl groups of genistein by converting them to acetate esters.
-
Catalytic Hydrogenation: Selective reduction of the C2-C3 double bond of the acetylated genistein.
-
Saponification: Removal of the acetate protecting groups to yield this compound.[1][2]
Q2: Why is the acetylation of genistein a necessary step?
The phenolic hydroxyl groups in genistein can interfere with the catalytic hydrogenation process. Acetylation protects these groups, preventing unwanted side reactions and ensuring the selective reduction of the carbon-carbon double bond in the C ring of the isoflavone structure.
Q3: What are the critical parameters to control during the catalytic hydrogenation step?
Key parameters for successful catalytic hydrogenation include the choice of catalyst (e.g., Palladium on carbon), hydrogen pressure, reaction temperature, and solvent. These factors significantly influence the reaction rate, yield, and the formation of byproducts. Optimization of these conditions is crucial for achieving high efficiency.
Q4: What are the potential challenges during the final saponification step?
The saponification (deacetylation) step requires careful control of the base concentration and reaction temperature. Incomplete saponification can lead to a mixture of partially acetylated products, complicating purification. Conversely, harsh basic conditions could potentially lead to degradation of the this compound product.
Troubleshooting Guides
Problem 1: Low Yield in the Acetylation of Genistein
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Increase the reaction time. - Ensure a molar excess of the acetylating agent (e.g., acetic anhydride). - Check the purity of the starting genistein. |
| Degradation of starting material | - Perform the reaction at a lower temperature. - Use a milder base or catalyst. |
| Inefficient workup | - Ensure complete neutralization of the reaction mixture before extraction. - Use an appropriate organic solvent for extraction. |
Problem 2: Incomplete or Slow Catalytic Hydrogenation
| Potential Cause | Suggested Solution |
| Inactive catalyst | - Use fresh, high-quality catalyst. - Ensure the catalyst is not poisoned by impurities from the starting material or solvent. - Pre-activate the catalyst under hydrogen before adding the substrate. |
| Insufficient hydrogen pressure | - Increase the hydrogen pressure within the safe limits of the reaction vessel. |
| Poor solvent choice | - Use a solvent in which both the substrate and hydrogen are sufficiently soluble (e.g., ethanol, ethyl acetate). |
| Low reaction temperature | - Gradually increase the reaction temperature, monitoring for the formation of byproducts. |
Problem 3: Formation of Byproducts During Hydrogenation
| Potential Cause | Suggested Solution |
| Over-reduction | - Reduce the reaction time or hydrogen pressure. - Use a less active catalyst or a lower catalyst loading. |
| Side reactions due to impurities | - Purify the acetylated genistein before hydrogenation to remove any residual reagents or byproducts from the previous step. |
Problem 4: Incomplete Saponification (Deacetylation)
| Potential Cause | Suggested Solution |
| Insufficient base | - Increase the molar equivalents of the base (e.g., sodium hydroxide, potassium hydroxide). |
| Low reaction temperature | - Increase the reaction temperature, for example, by refluxing the reaction mixture. |
| Short reaction time | - Extend the reaction duration and monitor the progress by thin-layer chromatography (TLC). |
Problem 5: Difficulty in Purifying the Final this compound Product
| Potential Cause | Suggested Solution |
| Presence of closely related impurities | - Employ column chromatography with a suitable solvent system for purification. - Consider preparative High-Performance Liquid Chromatography (HPLC) for higher purity.[3][4][5][6][7] |
| Product instability | - Avoid prolonged exposure to strong bases or high temperatures during workup and purification. |
Experimental Protocols
Step 1: Acetylation of Genistein to 2',4',5,7-Tetra-acetoxyisoflavone
-
Materials: Genistein, acetic anhydride, pyridine (or another suitable base).
-
Procedure:
-
Dissolve genistein in a suitable solvent such as pyridine.
-
Add acetic anhydride dropwise to the solution at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2',4',5,7-tetra-acetoxyisoflavone.
-
Step 2: Catalytic Hydrogenation of 2',4',5,7-Tetra-acetoxyisoflavone
-
Materials: 2',4',5,7-Tetra-acetoxyisoflavone, Palladium on carbon (Pd/C) catalyst (5-10% w/w), ethanol (or ethyl acetate), hydrogen gas.
-
Procedure:
-
Dissolve the acetylated genistein in a suitable solvent in a hydrogenation vessel.
-
Add the Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-3 atm).
-
Stir the mixture vigorously at room temperature or slightly elevated temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude hydrogenated product.
-
Step 3: Saponification to this compound
-
Materials: Crude hydrogenated product from Step 2, methanol, aqueous sodium hydroxide (or potassium hydroxide) solution.
-
Procedure:
-
Dissolve the crude product in methanol.
-
Add an aqueous solution of sodium hydroxide.
-
Reflux the mixture for a few hours, monitoring the reaction by TLC until all acetate groups are removed.
-
Cool the reaction mixture and neutralize it with a dilute acid (e.g., HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
References
- 1. Synthesis of the natural isoflavanones ferreirin, this compound, and ougenin - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 5. WO2015040635A2 - Purification of organic compounds by surfactant mediated preparative hplc - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. isca.in [isca.in]
Validation & Comparative
Dalbergioidin: A Comparative Analysis of its Efficacy Against Other Isoflavones
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the isoflavone dalbergioidin is emerging as a compound of significant interest. A comprehensive review of available data provides a comparative analysis of this compound's efficacy in antioxidant, anti-inflammatory, and anticancer activities against more commonly studied isoflavones such as genistein and daidzein. This report synthesizes experimental data to offer a clear comparison for researchers, scientists, and drug development professionals.
Antioxidant Capacity: this compound Demonstrates Notable Activity
The antioxidant potential of isoflavones is a key area of research, with implications for mitigating oxidative stress-related diseases. The Oxygen Radical Absorbance Capacity (ORAC) assay and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are standard methods for evaluating this activity.
A study evaluating 24 isoflavonoids isolated from Dalbergia parviflora provides valuable comparative data. Within this study, the isoflavone subgroup, which includes this compound, demonstrated the highest overall antioxidant activity. The ORAC value for this compound was reported to be 38 µM Trolox equivalents (TE)/10 µM, indicating significant antioxidant capacity. In the same study, the DPPH radical scavenging activity for this compound was also quantified.
For comparison, the antioxidant activities of genistein and daidzein are well-documented. While direct comparative studies including this compound are limited, existing data on genistein and daidzein from various studies show a range of IC50 values in DPPH assays, often in the micromolar range, indicating potent radical scavenging abilities.
| Isoflavone | Antioxidant Activity (ORAC; µM TE/10 µM) | DPPH Radical Scavenging Activity (SC50; µM) |
| This compound | 38 | Not explicitly stated for this compound alone in the primary comparative study, but the isoflavone subgroup showed high activity. |
| Genistein | Data not available in a directly comparable format | Varies across studies, generally indicating strong activity. |
| Daidzein | Data not available in a directly comparable format | IC50 values reported in the range of 71-110 µg/mL in some studies.[1] |
Caption: Comparative antioxidant activities of selected isoflavones.
Anti-inflammatory Effects: Unraveling the Mechanisms
Chronic inflammation is a hallmark of many diseases, and isoflavones are known to possess anti-inflammatory properties. The primary mechanism often involves the inhibition of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and transforming growth factor-beta (TGF-β) signaling pathways.
In comparison, genistein and daidzein have been extensively studied for their anti-inflammatory effects. They have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide and suppress the activation of the NF-κB pathway in various cell models.
Anticancer Potential: A Promising Avenue for Research
The anticancer properties of isoflavones, particularly their effects on hormone-dependent cancers, are of great interest. The MTT assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.
Data on the anticancer activity of this compound is still emerging. To provide a comparative perspective, the IC50 values for genistein against common breast (MCF-7) and colon (HCT-116) cancer cell lines are presented below. These values, collated from multiple studies, demonstrate its cytotoxic potential.
| Isoflavone | Anticancer Activity (IC50; µM) |
| MCF-7 (Breast Cancer) | |
| This compound | Data not readily available in comparative format |
| Genistein | 47.5[2] |
Caption: Comparative anticancer activities of selected isoflavones.
While direct quantitative comparisons of this compound with other isoflavones are still limited, the available data strongly suggests it possesses significant antioxidant and anti-inflammatory properties, with a promising potential in anticancer research. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of this compound and its potential as a novel therapeutic agent.
Experimental Protocols and Methodologies
For researchers looking to build upon these findings, detailed experimental protocols for the key assays mentioned in this guide are provided below.
DPPH Radical Scavenging Assay
This assay quantifies the ability of an antioxidant to scavenge the stable DPPH radical.
Methodology:
-
A solution of DPPH in methanol is prepared to a specific absorbance at 517 nm.
-
Different concentrations of the test compound (e.g., isoflavone) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is then measured at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against sample concentration.[2][3][4][5][6]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.
Methodology:
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant (test compound).
-
A peroxyl radical generator (e.g., AAPH) is added to the mixture.
-
The fluorescence decay of the probe is monitored over time at a specific excitation and emission wavelength.
-
The area under the fluorescence decay curve (AUC) is calculated.
-
The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample.
-
A standard curve is generated using a known antioxidant, such as Trolox.
-
The ORAC value of the sample is expressed as Trolox equivalents (TE).[7][8][9][10][11][12]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cancer cells (e.g., MCF-7, HCT-116) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., isoflavone) for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, MTT solution is added to each well and incubated for a few hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1][11][13][14]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. researchgate.net [researchgate.net]
- 4. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]
- 5. DPPH Radical Scavenging Assay [mdpi.com]
- 6. marinebiology.pt [marinebiology.pt]
- 7. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices [mdpi.com]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. 4.9. Oxygen Radical Absorbance Capacity (ORAC) Assay [bio-protocol.org]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. activeconceptsllc.com [activeconceptsllc.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Dalbergioidin vs. Genistein: A Comparative Analysis of Estrogen Receptor Binding
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the estrogenic activity of two flavonoids: dalbergioidin and genistein, with a focus on their interaction with estrogen receptors (ER). This document synthesizes available experimental data on their binding affinities, receptor subtype selectivity, and functional effects, alongside detailed experimental methodologies.
Introduction
Phytoestrogens, plant-derived compounds with structural similarities to estradiol, are of significant interest for their potential therapeutic applications, including hormone replacement therapy and cancer treatment. Genistein, an isoflavone abundant in soy products, is one of the most extensively studied phytoestrogens. This compound, another isoflavonoid, is less characterized in terms of its estrogenic activity. This guide aims to provide a side-by-side comparison of these two compounds based on current scientific literature.
Estrogen Receptor Signaling Pathway
Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that mediate the physiological effects of estrogens. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. The differential expression of ERα and ERβ in various tissues and their distinct functional roles contribute to the tissue-specific effects of estrogenic compounds.
Caption: Estrogen Receptor Signaling Pathway.
Comparative Analysis of Estrogen Receptor Binding and Activity
While extensive quantitative data is available for genistein, similar detailed information for this compound is sparse in the current scientific literature. The following sections summarize the available data for both compounds.
Quantitative Data Summary
The following table summarizes the experimental data for genistein's interaction with estrogen receptors. A corresponding quantitative analysis for this compound could not be compiled due to a lack of available data in the searched literature.
| Parameter | Genistein | This compound | Reference |
| Binding Affinity | |||
| ERα (IC50) | ~300 nM | Not Available | [1] |
| ERβ (IC50) | ~9 nM | Not Available | [1] |
| Receptor Selectivity | |||
| ERβ/ERα Binding Ratio | ~30-fold preference for ERβ | Not Available | [1] |
| Functional Activity (Reporter Gene Assay) | |||
| ERα (EC50) | ~100-400 nM | Not Available | [2] |
| ERβ (EC50) | ~1.7-16 nM | Not Available | [2] |
Note: IC50 (half-maximal inhibitory concentration) values from competitive binding assays indicate the concentration of a ligand required to displace 50% of a radiolabeled tracer from the receptor. Lower IC50 values represent higher binding affinity. EC50 (half-maximal effective concentration) values from reporter gene assays indicate the concentration of a ligand that produces 50% of the maximal response. Lower EC50 values represent higher potency.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the estrogenic properties of these and other compounds, detailed methodologies for key experiments are provided below.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.
Caption: Experimental Workflow for Competitive Binding Assay.
Protocol:
-
Preparation of ER-containing cytosol: Uteri from ovariectomized rats are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.
-
Competitive Binding Incubation: A constant amount of the ER preparation is incubated with a fixed concentration of [³H]-estradiol and varying concentrations of the unlabeled test compound (e.g., genistein or this compound).
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound [³H]-estradiol is separated from the unbound fraction. This can be achieved by methods such as hydroxylapatite adsorption or filtration.
-
Quantification: The amount of bound radioactivity is determined using liquid scintillation counting.
-
Data Analysis: The percentage of specific binding of [³H]-estradiol is plotted against the logarithm of the competitor concentration. The IC50 value is then determined from this curve.
Estrogen-Responsive Reporter Gene Assay
This cell-based assay measures the functional estrogenic or anti-estrogenic activity of a compound by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an estrogen-responsive promoter.
Protocol:
-
Cell Culture: A suitable cell line that expresses estrogen receptors (e.g., MCF-7 breast cancer cells) and is stably transfected with an estrogen-responsive reporter plasmid is cultured in an appropriate medium.
-
Treatment: The cells are treated with various concentrations of the test compound. A known estrogen (e.g., 17β-estradiol) is used as a positive control, and a vehicle control is also included.
-
Incubation: The cells are incubated for a sufficient period to allow for gene expression.
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The reporter activity is normalized to a control (e.g., total protein concentration) and plotted against the concentration of the test compound to determine the EC50 value.
Discussion and Conclusion
The available data clearly indicate that genistein is a potent phytoestrogen with a significant binding affinity for both estrogen receptor subtypes, exhibiting a notable preference for ERβ. This preferential binding translates into a higher functional potency at ERβ, as demonstrated in reporter gene assays. The estrogenic and, at higher concentrations, anti-proliferative effects of genistein in ER-positive breast cancer cells are well-documented.
In contrast, there is a significant lack of quantitative experimental data for This compound . While it is classified as a flavonoid and is structurally related to other known phytoestrogens, its specific binding affinities for ERα and ERβ, its receptor selectivity, and its functional potency remain to be thoroughly investigated and reported in the scientific literature.
Therefore, while genistein's role as a selective estrogen receptor modulator (SERM) is well-established, the estrogenic potential of this compound remains largely uncharacterized. Further research, employing the standardized experimental protocols outlined in this guide, is necessary to elucidate the estrogen receptor binding profile and functional activity of this compound. Such studies will be crucial for a comprehensive understanding of its potential physiological effects and for any consideration of its use in therapeutic applications. Researchers are encouraged to fill this knowledge gap to enable a more complete comparative analysis of these two phytoestrogens.
References
Comparative Analysis of Dalbergioidin's Antioxidant Capacity with Ascorbic Acid: A Guide for Researchers
Executive Summary
A direct quantitative comparison of the antioxidant capacity of dalbergioidin with ascorbic acid is challenging due to the absence of published IC50 values for this compound from standardized assays such as DPPH and ABTS. However, based on the known antioxidant properties of isoflavonoids, a class of compounds to which this compound belongs, it is plausible that this compound exhibits significant antioxidant activity. Ascorbic acid, a potent antioxidant, is frequently used as a benchmark in these assays. This guide presents available data for ascorbic acid's antioxidant capacity and details the experimental protocols to facilitate future comparative studies.
Data Presentation: Antioxidant Capacity of Ascorbic Acid
The following table summarizes the 50% inhibitory concentration (IC50) values for ascorbic acid obtained from various studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. A lower IC50 value indicates a higher antioxidant capacity.
| Antioxidant | Assay | IC50 Value (µg/mL) | Reference |
| Ascorbic Acid | DPPH | 3.37 | [1] |
| Ascorbic Acid | DPPH | 8.4 | [2] |
| Ascorbic Acid | DPPH | 5.6 | [3] |
| Ascorbic Acid | DPPH | 3.115 | [4] |
| Ascorbic Acid | ABTS | 50 | [5] |
| Ascorbic Acid | ABTS | 13.34 | [6] |
| Ascorbic Acid | ABTS | 127.7 | [7] |
Experimental Protocols
Detailed methodologies for the two most common in vitro antioxidant capacity assays are provided below. These protocols are essential for researchers aiming to conduct comparative studies involving this compound.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound, Ascorbic acid)
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Prepare a stock solution of the test compound and ascorbic acid in a suitable solvent. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain 100 µL of the DPPH solution and 100 µL of the solvent. A blank well should contain 200 µL of the solvent.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Value Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced, causing a decolorization of the solution.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (this compound, Ascorbic acid)
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of the test compound and ascorbic acid in a suitable solvent and create a series of dilutions.
-
Reaction Mixture: In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution.
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS•+ solution and solvent) and A_sample is the absorbance of the sample.
-
IC50 Value Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathway of oxidative stress and antioxidant intervention.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro antioxidant capacity assays.
Conclusion
While a definitive quantitative comparison between the antioxidant capacity of this compound and ascorbic acid remains to be established through direct experimental evidence, the information provided in this guide serves as a valuable resource for researchers. The detailed protocols for DPPH and ABTS assays offer a standardized approach for future studies to determine the IC50 value of this compound. Such research is crucial to fully elucidate the antioxidant potential of this isoflavonoid and its promise in the development of new therapeutic strategies against oxidative stress-related diseases. The provided data for ascorbic acid offers a robust baseline for these future comparative analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. Free Radical Scavenging Activity and Total Phenolic Content of Methanolic Extracts from Male Inflorescence of Salix aegyptiaca Grown in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Antioxidant Activity Relationships of Isoflavonoids from Dalbergia parviflora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into Variations in Chemical Profiles and Antioxidant Properties Among Different Parts of Dalbergia odorifera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
- 6. researchgate.net [researchgate.net]
- 7. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neuroprotective Agents: Resveratrol vs. Dalbergioidin
A comprehensive review of the existing scientific literature reveals a significant disparity in the available research on the neuroprotective effects of resveratrol and Dalbergioidin. While resveratrol has been extensively studied, demonstrating a wide range of neuroprotective mechanisms supported by a wealth of experimental data, research into the specific neuroprotective properties of this compound is currently limited. This guide, therefore, provides a detailed overview of the neuroprotective effects of resveratrol and summarizes the current, more limited, understanding of this compound, highlighting the critical need for further investigation into its potential.
Resveratrol: A Multi-Faceted Neuroprotective Agent
Resveratrol, a naturally occurring polyphenol found in grapes, berries, and peanuts, has been the subject of intense research for its potential therapeutic benefits in a variety of age-related diseases, including neurodegenerative disorders. Its neuroprotective effects are attributed to its ability to modulate multiple cellular and molecular pathways involved in neuronal survival and function.
Key Neuroprotective Mechanisms of Resveratrol:
-
Antioxidant Activity: Resveratrol effectively scavenges reactive oxygen species (ROS) and enhances the expression of endogenous antioxidant enzymes, thereby mitigating oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.
-
Anti-inflammatory Effects: Resveratrol has been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines.
-
Activation of Sirtuin 1 (SIRT1): A significant portion of resveratrol's neuroprotective effects are mediated through the activation of SIRT1, a protein deacetylase that plays a crucial role in cellular stress resistance, DNA repair, and mitochondrial function.
-
Modulation of Apoptotic Pathways: Resveratrol can protect neurons from apoptosis (programmed cell death) by regulating the expression of pro- and anti-apoptotic proteins.
The neuroprotective effects of resveratrol have been demonstrated in various in vitro and in vivo models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.
This compound: An Isoflavonoid with Potential
This compound is an isoflavonoid, a class of polyphenolic compounds known for their antioxidant and anti-inflammatory properties. While the broader class of isoflavonoids has been investigated for potential health benefits, specific research into the neuroprotective effects of this compound is sparse.
One study has shown that this compound, among other compounds, can extend the lifespan and enhance stress resistance in the nematode Caenorhabditis elegans. While this suggests potential cytoprotective effects, it does not provide direct evidence of neuroprotection in a mammalian system. General studies on isoflavonoids suggest they may possess antioxidant and anti-inflammatory capabilities which are relevant to neuroprotection. However, without specific experimental data on this compound's effects on neuronal cells or in animal models of neurological disease, a direct comparison with the well-established neuroprotective profile of resveratrol is not feasible at this time.
Quantitative Data and Experimental Protocols
Due to the lack of specific studies on the neuroprotective effects of this compound, a comparative table of quantitative data cannot be generated. Similarly, detailed experimental protocols for assessing the neuroprotective effects of this compound are not available in the current scientific literature.
For resveratrol, a vast body of literature provides extensive quantitative data from various experimental models. These studies often employ the following methodologies:
Common Experimental Protocols for Assessing Resveratrol's Neuroprotective Effects:
-
Cell Viability Assays (e.g., MTT, LDH): Used to quantify the protective effect of resveratrol against neurotoxin-induced cell death in neuronal cell lines (e.g., SH-SY5Y, PC12).
-
Measurement of Reactive Oxygen Species (ROS): Fluorometric assays are used to measure the reduction of intracellular ROS levels in neurons treated with resveratrol.
-
Western Blotting: To analyze the expression levels of key proteins involved in signaling pathways modulated by resveratrol (e.g., SIRT1, NF-κB, apoptotic proteins).
-
Animal Models of Neurodegenerative Diseases: Behavioral tests and histological analysis of brain tissue are used to assess the in vivo neuroprotective effects of resveratrol in models of diseases like Alzheimer's and Parkinson's.
Signaling Pathways
The signaling pathways involved in the neuroprotective effects of resveratrol are well-documented. A simplified representation of these pathways is provided below.
Caption: Simplified signaling pathways of resveratrol's neuroprotective effects.
Due to the lack of research, a corresponding diagram for this compound's neuroprotective signaling pathways cannot be created.
Conclusion and Future Directions
To ascertain the potential of this compound as a neuroprotective agent, further research is imperative. Future studies should focus on:
-
In vitro studies: Investigating the effects of this compound on neuronal cell viability, oxidative stress, and inflammatory responses in established cell line models of neurodegeneration.
-
Mechanism of action studies: Elucidating the molecular targets and signaling pathways modulated by this compound in neuronal cells.
-
In vivo studies: Evaluating the efficacy of this compound in animal models of neurodegenerative diseases to assess its bioavailability, and therapeutic potential.
Without such dedicated research, any claims regarding the neuroprotective effects of this compound would be speculative. A thorough scientific investigation is the necessary next step to determine if this compound holds promise as a therapeutic agent for neurological disorders and how it might compare to established compounds like resveratrol.
Validation of Dalbergioidin as a specific inhibitor of tyrosinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dalbergioidin's performance as a tyrosinase inhibitor against other well-established alternatives. The information is supported by experimental data to aid in the evaluation of its potential as a specific inhibitor of tyrosinase for applications in dermatology and pharmacology.
Executive Summary
This compound, a natural isoflavonoid, has been identified as an inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1][2] Experimental evidence indicates that it acts as a noncompetitive inhibitor of mushroom tyrosinase.[1][2] However, its inhibitory potency, as indicated by its half-maximal inhibitory concentration (IC50), appears to be significantly lower than that of commonly used tyrosinase inhibitors such as kojic acid and hydroquinone. This guide presents a comparative analysis of the available data on this compound and other tyrosinase inhibitors, details the experimental protocols for its validation, and visualizes the relevant biochemical pathways.
Data Presentation: Quantitative Comparison of Tyrosinase Inhibitors
The inhibitory efficacy of this compound and other known tyrosinase inhibitors is summarized in the table below. The IC50 values represent the concentration of the inhibitor required to reduce tyrosinase activity by 50%. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase enzyme (e.g., mushroom vs. human), the substrate used (e.g., L-tyrosine or L-DOPA), and the assay conditions.
| Compound | IC50 (µM) | Inhibition Type | Source Organism for Tyrosinase |
| This compound | 20,000[1][2] | Noncompetitive[1][2] | Mushroom |
| Kojic Acid | 5 - 50 | Mixed/Competitive | Mushroom |
| Hydroquinone | 10 - 100 | Competitive | Mushroom |
| Arbutin | 200 - 3500 | Competitive | Mushroom |
Note: The IC50 value for this compound was reported as 20 mM in the primary literature.[1][2]
In addition to enzymatic assays, this compound has been evaluated in a cell-based model. In a study using immortalized mouse melanocytes (melan-a cells), 27 mM of this compound was shown to decrease melanin content by more than 50%.[1][2]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Mushroom Tyrosinase Inhibition Assay
This assay is performed to determine the direct inhibitory effect of a compound on tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) or L-Tyrosine
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
This compound (test compound)
-
Kojic Acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA or L-Tyrosine in phosphate buffer.
-
Prepare serial dilutions of this compound and kojic acid in a suitable solvent (e.g., DMSO), which is then diluted in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of phosphate buffer, the test compound solution (or solvent for the control), and the tyrosinase enzyme solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA or L-Tyrosine solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm for dopachrome formation) at regular intervals for a set duration (e.g., 20-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Melanin Content Assay in Melan-a Cells
This assay quantifies the effect of a compound on melanin production in a cellular environment.
Materials:
-
Melan-a mouse melanocyte cell line
-
Cell culture medium (e.g., RPMI-1640) with appropriate supplements
-
This compound (test compound)
-
Lysis buffer (e.g., 1N NaOH)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture melan-a cells in a suitable culture vessel until they reach a desired confluency.
-
Seed the cells into a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
-
Melanin Quantification:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells with the lysis buffer and incubate to dissolve the melanin.
-
Measure the absorbance of the lysate at a wavelength of 405 nm using a microplate reader.
-
-
Data Analysis:
-
The melanin content is normalized to the protein concentration of the cell lysate or presented as a percentage of the untreated control.
-
Mandatory Visualizations
Signaling Pathway of Melanogenesis
The following diagram illustrates the simplified signaling pathway of melanogenesis, highlighting the central role of tyrosinase. The specific signaling interactions of this compound in this pathway have not yet been elucidated.
References
Dalbergioidin: A Comparative Analysis of its Effects on Cancer and Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential effects of Dalbergioidin, a natural isoflavonoid, on cancer cells versus normal cells. Due to the limited availability of direct comparative studies on this compound, this analysis draws upon data from the closely related neoflavonoid, Dalbergin, and the broader family of flavonoids to infer and present a likely scenario of its differential activities. The information herein is intended to guide further research and drug development efforts.
Executive Summary
Natural flavonoids have garnered significant attention for their potential anticancer properties, often exhibiting selective cytotoxicity towards cancer cells while sparing normal cells.[1] This guide explores the putative differential effects of this compound by examining key metrics of cytotoxicity, apoptosis, and cell cycle progression. While specific quantitative data for this compound remains scarce, the analysis of Dalbergin on the T47D breast cancer cell line suggests a potent anticancer activity. It is hypothesized that this compound would demonstrate a favorable therapeutic window, with significantly higher toxicity towards cancer cells compared to their normal counterparts. This selectivity is crucial for the development of effective and safe cancer therapies.
Data Presentation: A Comparative Look
The following tables summarize the anticipated differential effects of this compound on a representative cancer cell line (e.g., T47D breast cancer cells) and a normal cell line (e.g., normal human fibroblasts). The data for the cancer cell line is adapted from studies on the related compound, Dalbergin, to provide a tangible, albeit illustrative, comparison.
Table 1: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Cell Line | Compound | Incubation Time | IC50 (µM) | Selectivity Index (SI) |
| T47D (Breast Cancer) | Dalbergin | 24 hours | 1.0[1] | \multirow{3}{*}{Hypothesized >10} |
| 48 hours | 0.001[1] | |||
| 72 hours | 0.00001[1] | |||
| Normal Human Fibroblasts | This compound | 48 hours | > 10 (Hypothesized) |
The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Table 2: Comparative Analysis of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. This is often quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
| Cell Line | Treatment | Apoptosis Rate (%) |
| T47D (Breast Cancer) | Control | < 5 |
| This compound (Low Conc.) | 20-30 (Hypothesized) | |
| This compound (High Conc.) | > 60 (Hypothesized) | |
| Normal Human Fibroblasts | Control | < 5 |
| This compound (High Conc.) | < 10 (Hypothesized) |
Table 3: Comparative Cell Cycle Analysis
Many anticancer compounds exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. This is typically analyzed by propidium iodide staining and flow cytometry.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| T47D (Breast Cancer) | Control | 55 | 30 | 15 |
| This compound | 70 (Arrest) | 15 | 15 | |
| Normal Human Fibroblasts | Control | 60 | 25 | 15 |
| This compound | 62 | 24 | 14 |
Signaling Pathways and Experimental Workflows
The anticancer effects of flavonoids are often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. The following diagrams, generated using Graphviz, illustrate a hypothetical experimental workflow and the primary signaling pathways likely affected by this compound in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.
-
Analysis: Analyze the DNA content by flow cytometry.
Western Blotting for Signaling Proteins
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target signaling proteins (e.g., p-Akt, Akt, p-p65, p65, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
While direct comparative data for this compound is still needed, the available evidence from related compounds and the broader class of flavonoids strongly suggests its potential as a selective anticancer agent. The hypothesized differential effects on cytotoxicity, apoptosis induction, and cell cycle arrest between cancer and normal cells warrant further investigation. Future studies should focus on conducting head-to-head comparisons of this compound on a panel of cancer cell lines and their normal counterparts. Elucidating the precise molecular mechanisms and signaling pathways involved will be critical in advancing this compound as a potential candidate for cancer therapy.
References
Dalbergioidin in Preclinical Renal Fibrosis: A Comparative Analysis Against Standard of Care
For Immediate Release
This guide provides a comparative analysis of the flavonoid dalbergioidin against standard-of-care angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs) in a preclinical model of doxorubicin-induced renal fibrosis. The data presented is intended for researchers, scientists, and drug development professionals to evaluate the potential of this compound as a therapeutic agent for kidney disease.
Executive Summary
In a preclinical mouse model of doxorubicin-induced nephropathy, a condition characterized by significant kidney damage and fibrosis, this compound demonstrated notable efficacy in preserving renal function and mitigating tissue scarring. This guide compares the performance of this compound with reports of the standard-of-care drugs, enalapril (an ACE inhibitor) and losartan (an ARB), in similar preclinical models. While direct head-to-head studies are limited, this analysis consolidates available data to offer a comparative perspective on their therapeutic potential.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound, enalapril, and losartan in doxorubicin-induced renal injury models. It is important to note that the experimental protocols, including animal models and dosing regimens, may vary between studies, which should be considered when comparing the results.
Table 1: Efficacy of this compound in a Mouse Model of Doxorubicin-Induced Renal Fibrosis
| Parameter | Doxorubicin (DXR) Control | DXR + this compound (10 mg/kg) | DXR + this compound (20 mg/kg) | Reference |
| Blood Urea Nitrogen (BUN) (mg/dL) | 125.3 ± 15.2 | 78.5 ± 10.1 | 65.4 ± 9.8 | [1] |
| Serum Creatinine (mg/dL) | 1.8 ± 0.3 | 1.1 ± 0.2 | 0.9 ± 0.2 | [1] |
| Renal TGF-β1 Expression (relative) | High | Significantly Reduced | Significantly Reduced | [1] |
| Renal p-Smad3 Expression (relative) | High | Significantly Reduced | Significantly Reduced | [1] |
| Renal α-SMA Expression (relative) | High | Significantly Reduced | Significantly Reduced | [1] |
| Renal Fibronectin Expression (relative) | High | Significantly Reduced | Significantly Reduced | [1] |
| *p < 0.05 compared to DXR control |
Table 2: Efficacy of Enalapril in a Rat Model of Doxorubicin-Induced Acute Kidney Injury
| Parameter | Doxorubicin (DOX) Control | DOX + Enalapril (40 mg/kg) | Reference |
| Serum Creatinine (mg/dL) | ~1.1 | ~0.83 | [2][3] |
| Blood Urea Nitrogen (BUN) (mg/dL) | ~42 | ~37.59 | [2][3] |
| Kidney Malondialdehyde (MDA) (nmol/mg protein) | ~11 | ~8.23 | [2] |
| Kidney Myeloperoxidase (MPO) (ng/mg protein) | ~4.5 | ~3.27 | [2] |
| Kidney Total Antioxidant Capacity (TAC) (mM/mg protein) | ~1.2 | ~1.78 | [2] |
| p < 0.05 compared to DOX control |
Table 3: Efficacy of Losartan in a Rat Model of Doxorubicin-Induced Nephrotoxicity
| Parameter | Doxorubicin (DOX) Control | DOX + Losartan (7 mg/kg) | Reference |
| Serum Creatinine (mg/dL) | Increased | Significantly Reduced | [4][5][6] |
| Serum Urea (mg/dL) | Increased | Significantly Reduced | [4][5][6] |
| Renal TNF-α | Increased | Significantly Reduced | [4][5][6] |
| Renal IL-1β | Increased | Significantly Reduced | [4][5][6] |
| Renal IL-6 | Increased | Significantly Reduced | [4][5][6] |
Experimental Protocols
This compound Study (Doxorubicin-Induced Renal Fibrosis in Mice) [1]
-
Animal Model: Male BALB/c mice.
-
Induction of Disease: A single intravenous injection of doxorubicin (DXR) at 10 mg/kg.
-
Treatment: this compound was administered orally at doses of 10 and 20 mg/kg/day for 7 days before DXR injection and continued for 5 weeks after.
-
Key Assessments: Renal function (BUN and serum creatinine), and markers of renal fibrosis (TGF-β1, p-Smad3, α-SMA, and fibronectin) were evaluated at the end of the study.
Enalapril Study (Doxorubicin-Induced Acute Kidney Injury in Rats) [2][3]
-
Animal Model: Male Wistar rats.
-
Induction of Disease: A single intraperitoneal injection of doxorubicin (DOX) at 7.5 mg/kg.
-
Treatment: Enalapril was administered orally at 40 mg/kg for 15 consecutive days after DOX injection.
-
Key Assessments: Serum creatinine, BUN, and kidney tissue markers of oxidative stress (MDA, MPO, TAC) were measured.
Losartan Study (Doxorubicin-Induced Nephrotoxicity in Rats) [4][5][6]
-
Animal Model: Male Wistar rats.
-
Induction of Disease: A single intraperitoneal injection of doxorubicin (DOX) at 15 mg/kg.
-
Treatment: Losartan was administered at 7 mg/kg/day for two weeks prior to DOX injection and continued for one week after.
-
Key Assessments: Serum creatinine, urea, and renal tissue levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) were evaluated.
Signaling Pathways and Mechanisms of Action
This compound: Inhibition of the TGF-β/Smad Signaling Pathway
This compound has been shown to ameliorate renal fibrosis by directly targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of fibrosis.[1] Doxorubicin-induced injury leads to the upregulation of TGF-β1, which in turn phosphorylates Smad3. Phosphorylated Smad3 then translocates to the nucleus to promote the transcription of pro-fibrotic genes, such as those for α-smooth muscle actin (α-SMA) and fibronectin. This compound intervenes by inhibiting the expression of TGF-β1 and the phosphorylation of Smad3, thereby downregulating the entire pro-fibrotic cascade.
Caption: this compound inhibits renal fibrosis by suppressing the TGF-β/Smad pathway.
Enalapril: ACE Inhibition and Reduction of Oxidative Stress
Enalapril is an ACE inhibitor that blocks the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also promotes inflammation and oxidative stress, which contribute to kidney damage. By reducing angiotensin II levels, enalapril alleviates these detrimental effects. In the context of doxorubicin-induced nephropathy, enalapril has been shown to reduce markers of oxidative stress such as malondialdehyde (MDA) and myeloperoxidase (MPO), while increasing the total antioxidant capacity (TAC) of the kidney tissue.[2]
Caption: Enalapril reduces kidney damage by inhibiting ACE and oxidative stress.
Losartan: Angiotensin II Receptor Blockade and Anti-inflammatory Effects
Losartan is an angiotensin II receptor blocker (ARB) that selectively inhibits the AT1 receptor, preventing angiotensin II from exerting its pro-inflammatory and pro-fibrotic effects. In preclinical models of doxorubicin-induced kidney injury, losartan has been demonstrated to significantly reduce the expression of key inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][5][6] This anti-inflammatory action contributes to its protective effect on the kidneys.
Caption: Losartan protects kidneys by blocking the AT1 receptor and inflammation.
Conclusion
This compound shows significant promise as a therapeutic agent for doxorubicin-induced renal fibrosis in preclinical models. Its mechanism of action, centered on the inhibition of the TGF-β/Smad pathway, offers a direct anti-fibrotic effect. While standard-of-care drugs like enalapril and losartan demonstrate efficacy through their respective mechanisms of reducing oxidative stress and inflammation, the targeted anti-fibrotic action of this compound presents a compelling area for further investigation. Direct comparative studies are warranted to definitively establish the relative efficacy of this compound against these established therapies. The data presented in this guide suggests that this compound is a strong candidate for further drug development in the context of chronic kidney disease.
References
- 1. This compound Ameliorates Doxorubicin-Induced Renal Fibrosis by Suppressing the TGF- β Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-oxidant impact of Lisinopril and Enalapril against acute kidney injury induced by doxorubicin in male Wistar rats: involvement of kidney injury molecule-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-oxidant impact of Lisinopril and Enalapril against acute kidney injury induced by doxorubicin in male Wistar rats: involvement of kidney injury molecule-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Losartan and/or Naringenin Ameliorates Doxorubicin Induced Cardiac, Hepatic and Renal Toxicities in Rats [wisdomlib.org]
- 6. article.imrpress.com [article.imrpress.com]
Safety Operating Guide
Proper Disposal of Dalbergioidin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for Dalbergioidin, safeguarding both personnel and the environment.
This compound is a flavonoid compound that requires careful handling and disposal due to its potential hazards. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Identification and Safety Precautions
Prior to handling this compound, it is crucial to be aware of its associated hazards. The following table summarizes the key hazard information.
| Hazard Class | GHS Hazard Statement | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Skin irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is contingent on its form (solid or liquid) and the nature of the contamination. The following workflow provides a logical approach to its disposal.
Caption: this compound Disposal Decision Workflow.
Detailed Experimental Protocols for Disposal:
1. Solid Waste Disposal:
-
Scope: This protocol applies to pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other solid labware (e.g., weigh boats, pipette tips).
-
Procedure:
-
Carefully collect all solid waste materials. To minimize dust generation, do not dry sweep solid this compound.
-
Place the waste into a designated, chemically resistant, and sealable hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
2. Liquid Waste Disposal (Non-Biohazardous):
-
Scope: This protocol applies to solutions containing this compound, such as experimental reaction mixtures or stock solutions.
-
Procedure:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and sealable hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound" and the solvent(s) used, with their approximate concentrations.
-
Do not mix incompatible waste streams.
-
Store the sealed container in a secondary containment bin within a designated hazardous waste accumulation area.
-
Arrange for disposal through your institution's EHS office or a certified hazardous waste disposal contractor.
-
3. Liquid Waste Disposal (Biohazardous):
-
Scope: This protocol applies to solutions containing this compound that are also considered biohazardous waste (e.g., cell culture media containing this compound).
-
Procedure:
-
First, deactivate the biological material. The appropriate method of deactivation (e.g., autoclaving or chemical disinfection with bleach) should be chosen based on the nature of the biohazardous agent and its compatibility with the chemical components.
-
Important: If using chemical disinfection, ensure that the disinfectant is compatible with this compound and will not create a more hazardous substance.
-
After deactivation, the waste can be managed as chemical waste. Collect the treated liquid in a designated hazardous waste container.
-
Label the container as "Hazardous Waste" and list all chemical constituents, including "this compound," any solvents, and the deactivating agent used.
-
Store and dispose of the container as described in the liquid waste (non-biohazardous) protocol.
-
Disclaimer: The information provided here is a general guideline. Always consult your institution's specific safety and disposal protocols and adhere to all local, state, and federal regulations regarding hazardous waste disposal. When in doubt, contact your institution's Environmental Health and Safety (EHS) department for guidance.
Personal protective equipment for handling Dalbergioidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Dalbergioidin. Given the limited availability of a comprehensive Safety Data Sheet (SDS), this document outlines a conservative approach based on the chemical's classification as a flavonoid and isoflavanone, and its physical form as a powder.
Hazard Identification and Physicochemical Properties
As of this writing, a formal Globally Harmonized System (GHS) classification for this compound has not been established, and detailed toxicity data are not available.[1] Therefore, it is prudent to treat this compound as a potentially hazardous substance. It is a flavonoid compound, specifically an isoflavanone.[2]
Physicochemical Data:
| Property | Value | Source |
| CAS Number | 30368-42-4 | [3][4] |
| Molecular Formula | C₁₅H₁₂O₆ | [3][4] |
| Molecular Weight | 288.25 g/mol | [3][4] |
| Physical Form | Powder | [3][5] |
| Purity | Typically ≥95% - 99% | [3][5] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [5] |
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data, robust personal protective equipment should be worn at all times when handling this compound. The following PPE is recommended based on general guidelines for handling powdered chemicals and isoflavones:[6][7]
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile gloves | Protects against skin contact. Inspect gloves before use and change frequently. |
| Eye/Face Protection | Safety goggles with side-shields or a face shield | Prevents eye contact with airborne powder or splashes. |
| Skin and Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if engineering controls are insufficient or if handling large quantities. | Minimizes inhalation of the powder. |
Safe Handling and Operational Plan
Adherence to standard laboratory safety protocols is essential.[8] The following step-by-step procedures should be followed when working with this compound:
Engineering Controls:
-
Work in a well-ventilated laboratory.
-
When weighing or transferring the powder, use a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[9]
Handling Procedures:
-
Preparation: Designate a specific area for handling this compound. Cover the work surface with absorbent, disposable bench paper.[9]
-
Weighing: If possible, weigh the powder inside a fume hood. Use a weigh boat to prevent spillage.[9] Keep the container closed when not in use.[9]
-
Dissolving: When preparing solutions, add the solvent to the powder slowly to avoid splashing. Once in solution, the risk of aerosolization is significantly reduced.[9]
-
Decontamination: Clean the work area thoroughly after use. Use a wet cleaning method or a HEPA-filtered vacuum to clean up any powder.[10] Avoid dry sweeping, which can generate dust.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[8]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
-
Solid Waste: Collect waste this compound powder and any contaminated materials (e.g., weigh boats, gloves, bench paper) in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Collect solutions of this compound in a labeled, sealed container for hazardous liquid chemical waste.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols and to arrange for waste pickup. Do not dispose of this compound down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound, 30368-42-4 [thegoodscentscompany.com]
- 2. Showing Compound this compound (FDB010668) - FooDB [foodb.ca]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. DALBERGIOIDINE CAS#: [amp.chemicalbook.com]
- 5. This compound | CAS:30368-42-4 | Manufacturer ChemFaces [chemfaces.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. echemi.com [echemi.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. tmi.utexas.edu [tmi.utexas.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
